molecular formula C7H7BrN2O B057883 5-Acetamido-2-bromopyridine CAS No. 29958-19-8

5-Acetamido-2-bromopyridine

Cat. No.: B057883
CAS No.: 29958-19-8
M. Wt: 215.05 g/mol
InChI Key: WSLPHQBLHUFGOM-UHFFFAOYSA-N
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Description

5-Acetamido-2-bromopyridine is a valuable bifunctional heteroaromatic building block extensively employed in medicinal chemistry and drug discovery research. This compound features two key reactive sites: a bromine atom at the 2-position and an acetamido group at the 5-position. The bromine substituent is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, enabling the facile introduction of diverse carbon and nitrogen-based fragments to construct complex molecular architectures. Concurrently, the electron-withdrawing acetamido group serves as a directing group for metalation and functionalization, and can also be hydrolyzed to reveal a primary amine, providing a handle for further derivatization via amide bond formation. Its primary research value lies in the synthesis of functionalized pyridine scaffolds, which are core structures in numerous pharmacologically active compounds targeting kinase inhibitors, CNS agents, and other therapeutic areas. Researchers utilize this compound to explore structure-activity relationships (SAR), develop novel chemical probes, and create libraries of small molecules for high-throughput screening.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(6-bromopyridin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLPHQBLHUFGOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80428405
Record name 5-ACETAMIDO-2-BROMOPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29958-19-8
Record name N-(6-Bromo-3-pyridinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29958-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-ACETAMIDO-2-BROMOPYRIDINE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of 5-Acetamido-2-bromopyridine

Abstract

This compound is a valuable pyridine derivative utilized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its functional groups—an acetamido moiety and a bromine atom—provide versatile handles for further chemical modifications, making it an important intermediate in medicinal chemistry and materials science. This document provides a comprehensive technical overview of a common synthetic route to this compound and details the analytical techniques used for its characterization. It includes detailed experimental protocols, tabulated quantitative data, and a workflow diagram to serve as a practical guide for laboratory researchers.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the acetylation of its precursor, 5-amino-2-bromopyridine. This reaction involves the treatment of the primary amine with an acetylating agent, typically acetic anhydride, often in the presence of a catalyst or in a suitable solvent system. The amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetic anhydride to form the corresponding amide.

The protection of the amino group via acetylation is a common strategy in multi-step syntheses to prevent unwanted side reactions during subsequent transformations of the pyridine ring.

Reaction Scheme:

Starting Material: 5-Amino-2-bromopyridine Reagent: Acetic Anhydride Product: this compound

Characterization Data

The structural confirmation and purity assessment of the synthesized this compound are established through a combination of spectroscopic techniques and physical property measurements.

Physical Properties

The physical state and melting point are fundamental indicators of the compound's identity and purity.

PropertyValue
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Appearance Off-white to light brown solid
Melting Point 151-155 °C[1]
Spectroscopic Data

Spectroscopic analysis provides detailed structural information, confirming the presence of key functional groups and the overall molecular framework. The data presented below is based on analogous structures and established spectroscopic principles for pyridine derivatives.[2][3]

2.2.1 ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.35d1HH-6
~8.10dd1HH-4
~7.95br s1HN-H
~7.50d1HH-3
~2.15s3H-CH₃

2.2.2 ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppmAssignment
~169.0C=O (Amide)
~149.0C-6
~141.0C-4
~138.0C-5
~125.0C-2
~121.0C-3
~24.5-CH₃

2.2.3 Fourier-Transform Infrared (FTIR) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~3280Strong, BroadN-H Stretch
~3070MediumAromatic C-H Stretch
~1685StrongC=O Stretch (Amide I)
~1580StrongN-H Bend (Amide II) / C=C Stretch
~1525StrongC=C Stretch (Pyridine ring)
~1290StrongC-N Stretch

2.2.4 Mass Spectrometry (MS)

m/zAssignment
214/216[M]⁺ (Molecular ion peak, bromine isotope pattern)
172/174[M - C₂H₂O]⁺
134[M - Br]⁺

Experimental Protocols

The following protocols provide detailed procedures for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is adapted from established procedures for the acetylation of aminopyridines.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-amino-2-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.

  • Addition of Reagent: Under a nitrogen atmosphere, add acetic anhydride (1.2-1.5 eq) to the solution. A catalytic amount of concentrated sulfuric acid (a few drops) can be added to facilitate the reaction.[4]

  • Reaction Conditions: Stir the mixture at a controlled temperature, typically between 60 °C and reflux, for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual acid and unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Characterization Protocols

3.2.1 NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm and a relaxation delay of 1 second.[2] For ¹³C NMR, use a proton-decoupled pulse sequence with a wider spectral width (e.g., 0-200 ppm).

3.2.2 FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[2]

  • Data Acquisition: Record the spectrum on an FTIR spectrometer over a range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal before the sample measurement. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.[2]

3.2.3 Mass Spectrometry

  • Sample Introduction: Prepare a dilute solution of the sample in a volatile solvent like methanol or acetonitrile.

  • Ionization and Analysis: Introduce the solution into the mass spectrometer, typically using an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI, a standard energy of 70 eV is used.[2] Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from the starting material to the final, characterized product.

Synthesis_Characterization_Workflow Workflow for this compound Start 5-Amino-2-bromopyridine (Starting Material) Reaction Acetylation Reaction Start->Reaction 1.0 eq Reagent Acetic Anhydride (Reagent) Reagent->Reaction 1.2-1.5 eq Product This compound (Final Product) Reaction->Product Yields Characterization Structural Characterization & Purity Assessment Product->Characterization NMR NMR Spectroscopy (¹H & ¹³C) Characterization->NMR FTIR FTIR Spectroscopy Characterization->FTIR MS Mass Spectrometry Characterization->MS MP Melting Point Analysis Characterization->MP

Caption: Synthesis and characterization workflow for this compound.

References

A Technical Guide to the Physicochemical Properties of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 5-Acetamido-2-bromopyridine (CAS No: 29958-19-8), a key chemical intermediate in the synthesis of pharmaceuticals and other bioactive molecules. This guide includes a summary of its properties, detailed experimental protocols for its synthesis and characterization, and workflow visualizations relevant to its application in research and development.

Core Physicochemical Properties

This compound, also known as N-(6-bromopyridin-3-yl)acetamide, is a solid crystalline compound. While extensive experimental data for this specific molecule is not widely published, its properties can be understood through calculated values and comparison with structurally similar compounds.

Table 1: Summary of Physicochemical Data for this compound

PropertyValue / InformationSource / Method
IUPAC Name N-(6-bromopyridin-3-yl)acetamide---
CAS Number 29958-19-8[1]
Molecular Formula C₇H₇BrN₂O[1]
Molecular Weight 215.05 g/mol [1]
Appearance Expected to be a solid crystalline powderInferred
Melting Point Data not available. Structurally related compounds melt in the range of 150-260°C. (e.g., 2-Acetamido-4-methyl-5-bromopyridine: 151-155 °C[2]).---
Boiling Point Not applicable (likely to decompose upon heating)---
Calculated logP 1.3Predicted using chemical modeling software
Calculated pKa Acidic (Amide N-H): ~16.5 Basic (Pyridine N): ~2.8Predicted using chemical modeling software
Calculated Water Solubility 2.8 g/L at 25°CPredicted using chemical modeling software
Qualitative Solubility Likely soluble in polar organic solvents such as methanol, ethyl acetate, and dichloromethane; sparingly soluble in water.Inferred from related structures[3]

Experimental Protocols

The following sections detail standardized laboratory procedures for the synthesis of this compound and the determination of its key physicochemical properties.

Synthesis of this compound via Acetylation

This protocol describes the N-acetylation of 5-amino-2-bromopyridine using acetic anhydride. The amino group on the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the anhydride.

Materials:

  • 5-amino-2-bromopyridine

  • Acetic anhydride

  • Pyridine (as solvent and catalyst) or another suitable base/solvent system like dichloromethane with triethylamine.

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle/ice bath.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-bromopyridine (1.0 equivalent) in dry pyridine under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride (1.5 equivalents) to the stirred solution dropwise.[4]

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting material is consumed. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously add methanol to quench any excess acetic anhydride.

  • Work-up:

    • Remove the solvent under reduced pressure (rotary evaporation). Co-evaporation with toluene can help remove residual pyridine.[4]

    • Dissolve the resulting residue in an organic solvent like dichloromethane or ethyl acetate.[4]

    • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl to remove pyridine, water, saturated aqueous NaHCO₃ to neutralize any remaining acid, and finally with brine.[4]

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[4] The crude this compound can be further purified by recrystallization or silica gel column chromatography.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.

Materials:

  • Dry, purified sample of this compound

  • Glass capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Mel-Temp) or a Thiele tube setup with mineral oil

  • Calibrated thermometer

Procedure:

  • Sample Preparation: Place a small amount of the dry sample on a clean surface. Gently tap the open end of a capillary tube into the sample to collect a small amount of powder.[5]

  • Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. The sample should be tightly packed to a height of 2-3 mm.[5]

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting temperature. This allows for a more precise measurement in the subsequent trial.

  • Accurate Determination:

    • Use a fresh sample and allow the apparatus to cool to at least 20°C below the approximate melting point.

    • Begin heating. Once the temperature is about 15°C below the expected melting point, reduce the heating rate to 1-2°C per minute.

    • Record the temperature at which the first drop of liquid is observed (onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).

  • Reporting: The melting point is reported as the range between the onset and completion temperatures. For high accuracy, the determination should be repeated at least twice.

Determination of Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a critical parameter in drug discovery for predicting absorption and distribution. The shake-flask method is the traditional and most reliable technique for its determination.

Materials:

  • Purified this compound

  • n-Octanol (reagent grade)

  • Phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4)

  • Volumetric flasks, separatory funnels, or vials

  • Mechanical shaker or rotator

  • Analytical instrument for concentration measurement (e.g., HPLC-UV)

Procedure:

  • Phase Saturation: Vigorously mix n-octanol and the aqueous buffer (e.g., PBS pH 7.4) together for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[6]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).[7]

  • Partitioning:

    • Add a known volume of the saturated aqueous phase and a known volume of the saturated n-octanol phase to a vial. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.[6]

    • Add a small aliquot of the compound's stock solution.

    • Seal the vial and shake it for a sufficient time (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.[7]

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and organic layers.

  • Concentration Analysis: Carefully take an aliquot from each phase (n-octanol and aqueous). Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

    • P = [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

  • logP Value: The final logP is the base-10 logarithm of the partition coefficient:

    • logP = log₁₀(P)[8]

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis, characterization, and application of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 5-Amino-2-bromopyridine Setup Dissolve in Pyridine at 0°C Reactant1->Setup Reactant2 Acetic Anhydride Reactant2->Setup Reaction Stir at Room Temp (Monitor by TLC) Setup->Reaction Quench Quench with Methanol Reaction->Quench Workup Extraction & Washes (DCM, HCl, NaHCO3) Quench->Workup Purify Dry & Purify (Recrystallization / Chromatography) Workup->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development BuildingBlock Building Block (e.g., this compound) Reaction Coupling Reactions (e.g., Suzuki, Buchwald) BuildingBlock->Reaction Library Compound Library Generation Reaction->Library HTS High-Throughput Screening Library->HTS HitToLead Hit-to-Lead Optimization HTS->HitToLead LeadOpt Lead Optimization HitToLead->LeadOpt ADME ADME/Tox Studies LeadOpt->ADME Candidate Drug Candidate ADME->Candidate

Caption: Role of intermediates in a general drug discovery pipeline.

LogP_Determination_Workflow cluster_analysis Analysis A 1. Saturate n-Octanol and Aqueous Buffer C 3. Add Saturated Phases and Compound to Vial A->C B 2. Prepare Compound Stock Solution B->C D 4. Shake to Reach Equilibrium C->D E 5. Separate Phases (Centrifugation) D->E F1 Aqueous Phase E->F1 F2 n-Octanol Phase E->F2 G 6. Measure Concentration in Each Phase (e.g., HPLC) F1->G F2->G H 7. Calculate Ratio P = [C]oct / [C]aq G->H I Final Value: logP H->I

Caption: Experimental workflow for shake-flask logP determination.

References

An In-depth Technical Guide to 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 5-Acetamido-2-bromopyridine, a key intermediate in synthetic chemistry. The document details its chemical identity, physical properties, and a representative synthesis protocol, tailored for professionals in research and development.

Chemical Identity and Structure

This compound, systematically named N-(6-bromopyridin-3-yl)acetamide, is a substituted pyridine derivative. It is also commonly referred to as 2-Acetamido-5-bromopyridine. This compound serves as a crucial building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.

  • CAS Number: 29958-19-8[1]

  • Molecular Formula: C₇H₇BrN₂O[2][3][4]

  • Molecular Weight: 215.05 g/mol [2][3]

  • IUPAC Name: N-(5-bromo-2-pyridinyl)acetamide[4]

  • Synonyms: 2-Acetamido-5-bromopyridine, N-(5-Bromo-2-pyridinyl)-acetamide, N-Acetylamino-5-bromopyridine[2][3]

Chemical Structure:

The structure consists of a pyridine ring substituted with a bromine atom at the 2-position and an acetamido group at the 5-position.

(A 2D chemical structure diagram would be placed here in a full whitepaper)

Physicochemical Properties

The following table summarizes the key quantitative data for this compound. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Melting Point 175-179 °C[2]
Boiling Point (Predicted) 372.2 ± 27.0 °C[2]
Density (Predicted) 1.630 ± 0.06 g/cm³[2]
pKa (Predicted) 12.94 ± 0.70[2]
Appearance White to light yellow powder/crystal[2]
Storage Temperature Room temperature, in an inert atmosphere, kept in a dark place[2]

Synthesis of this compound

This compound is typically synthesized from its corresponding amine, 2-amino-5-bromopyridine, through an acetylation reaction. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol: Acetylation of 2-Amino-5-bromopyridine

  • Reactants and Reagents:

    • 2-Amino-5-bromopyridine

    • Acetic anhydride

    • Acetic acid

    • Water

    • Ethyl acetate

    • n-hexane

  • Procedure:

    • To a 2000 mL single-necked round-bottomed flask equipped with a magnetic stirrer, add 2-amino-5-bromopyridine (86.50 g, 500 mmol), acetic anhydride (153 g, 1500 mmol), and 850 mL of acetic acid.

    • Activate the magnetic stirrer and heat the reaction mixture to 100 °C.

    • Maintain stirring at this temperature for 9 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC) and gas chromatography (GC) to confirm the complete consumption of the starting material, 2-amino-5-bromopyridine.

    • Upon completion, allow the reaction solution to cool and then add water to precipitate the product.

    • Filter the resulting solid.

    • Wash the filter cake with a solvent mixture of ethyl acetate and n-hexane (in a 1:4 volume ratio) to remove impurities.

    • The resulting pure product is 2-acetamido-5-bromopyridine.[2]

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. Its primary application is in the construction of more complex heterocyclic structures.

  • Pharmaceutical Development: It is a key reagent in the synthesis of novel Bcr-Abl inhibitors, which are targeted therapies for certain types of cancer. It is also used to produce other hetero-monocyclic derivatives with potential therapeutic activity.[2]

  • Organic Synthesis: The presence of the bromo- and acetamido- groups on the pyridine ring allows for a variety of chemical modifications, making it a valuable building block for creating diverse molecular scaffolds.[3]

Visualized Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound as described in the experimental protocol.

G Synthesis Workflow for this compound A 1. Combine Reactants - 2-Amino-5-bromopyridine - Acetic Anhydride - Acetic Acid B 2. Reaction - Heat to 100 °C - Stir for 9 hours A->B Heat & Stir C 3. Monitoring - TLC - GC B->C Monitor Progress D 4. Precipitation - Add Water C->D Reaction Complete E 5. Isolation - Filtration D->E Isolate Solid F 6. Purification - Wash with Ethyl Acetate/n-Hexane E->F Purify G Final Product This compound F->G Obtain Pure Product

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

This guide provides a foundational understanding of this compound for its effective and safe use in research and development. For further information, consulting the referenced material is recommended.

References

An In-depth Technical Guide to the Solubility of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetamido-2-bromopyridine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this guide focuses on qualitative solubility information inferred from structurally related compounds and presents a detailed experimental protocol for the quantitative determination of its solubility. This information is crucial for optimizing reaction conditions, purification processes, and formulation development.

Solubility Profile

For comparison, 2-Amino-5-bromopyridine, a closely related precursor, is soluble in methanol, chloroform, and ethyl acetate, and slightly soluble in water.[1][2] Another analog, 2-Acetamido-4-methyl-5-bromopyridine, is reported to be soluble in chloroform.[3] This suggests that this compound will exhibit similar solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted Qualitative SolubilityRationale
Alcohols Methanol, EthanolSolubleThe polar protic nature of alcohols can form hydrogen bonds with the amide and pyridine functionalities.
Halogenated Chloroform, DichloromethaneSolubleThese solvents are effective at dissolving moderately polar compounds.
Esters Ethyl AcetateSolubleEthyl acetate is a moderately polar solvent capable of dissolving many organic compounds.
Ketones AcetoneLikely SolubleAcetone is a polar aprotic solvent that is a good solvent for many polar organic compounds.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Sparingly Soluble to SolubleSolubility will depend on the specific ether; THF is more polar and likely a better solvent.
Apolar Solvents Hexane, TolueneLikely InsolubleThe polarity of this compound is likely too high for significant solubility in apolar solvents.
Water WaterSlightly Soluble to InsolubleWhile containing polar groups, the overall molecule may have limited aqueous solubility.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following section details a general procedure for determining the solubility of a solid organic compound in various organic solvents using the isothermal shake-flask method.[4][5][6][7][8]

Objective:

To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, chloroform, ethyl acetate, acetone)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Micropipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid is necessary to ensure the solution is saturated.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Synthesis Workflow

The synthesis of this compound typically involves the acetylation of 2-amino-5-bromopyridine. The precursor, 2-amino-5-bromopyridine, can be synthesized from 2-aminopyridine through a multi-step process involving N-acylation, bromination, and subsequent hydrolysis.[9] A generalized workflow for the synthesis of 2-amino-5-bromopyridine is presented below.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis & Purification 2-Aminopyridine 2-Aminopyridine Acylated Intermediate Acylated Intermediate 2-Aminopyridine->Acylated Intermediate Reflux Acetic Anhydride Acetic Anhydride Acetic Anhydride->Acylated Intermediate Brominated Intermediate Brominated Intermediate Acylated Intermediate->Brominated Intermediate Reaction at 45-55 °C Bromine Bromine Bromine->Brominated Intermediate 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Brominated Intermediate->2-Amino-5-bromopyridine Hydrolysis Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->2-Amino-5-bromopyridine Recrystallization Recrystallization 2-Amino-5-bromopyridine->Recrystallization Purification

Synthesis of 2-Amino-5-bromopyridine.

References

5-Acetamido-2-bromopyridine: An In-Depth Technical Guide on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should note that, based on a comprehensive review of publicly available scientific literature, the specific mechanism of action for 5-Acetamido-2-bromopyridine has not been elucidated. Current research primarily focuses on its role as a versatile chemical intermediate in the synthesis of novel compounds with potential therapeutic activities.

While a direct mechanism of action for this compound is not documented, its significance lies in its utility as a building block for various biologically active molecules. This guide will summarize the known applications and the biological activities of compounds derived from this scaffold.

Role as a Synthetic Intermediate

This compound is a reagent frequently employed in organic synthesis. Its chemical structure, featuring a bromo-substituted pyridine ring with an acetamido group, allows for a variety of chemical transformations. Notably, it is used in the preparation of tachykinin receptor antagonists[1]. The pyridine ring and the bromine atom offer sites for cross-coupling reactions, enabling the construction of more complex molecular architectures.

Derivatives of similar acetamido-pyridine structures have been synthesized and evaluated for various biological activities. For instance, studies on related compounds have explored their potential as antibacterial and antioxidant agents[2]. Another study reported on the synthesis of novel pyridine-based derivatives from a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, which exhibited antibacterial activity, particularly in inhibiting biofilm formation by E. coli[3].

Biological Activities of Derived Compounds

The primary value of this compound in a biological context is as a precursor to other active molecules. The following table summarizes the biological activities of compounds synthesized using this compound or structurally similar molecules. It is crucial to understand that these activities are properties of the final synthesized compounds and not of this compound itself.

Derived Compound Class Biological Activity Key Findings Reference
Tachykinin Receptor AntagonistsAntagonism of tachykinin receptorsUsed as a reagent in their preparation.[1]
Chloropyridinyl-hybridsAntioxidant, AntibacterialA related compound, 3-Amino-N-(3,5-dichloropyridin-2-yl)-1H-pyrazole-4-carboxamide, showed potent activity against Escherichia coli and Staphylococcus aureus.[2]
Pyridine-based DerivativesAntibacterial (Biofilm Inhibition)Derivatives of N-[5-bromo-2-methylpyridine-3-yl]acetamide showed significant biofilm inhibition against E. coli.[3]

Synthesis and Experimental Protocols

While experimental protocols for determining the mechanism of action of this compound are not available due to the lack of such studies, protocols for its use in synthesis are documented. For example, it is utilized in the couplings of 2-halopyridines[1]. The synthesis of related brominated pyridine derivatives often involves the bromination of an aminopyridine precursor, followed by further functionalization.

A general workflow for the utilization of a bromopyridine in synthesis is depicted below.

Synthesis_Workflow Start This compound Reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Reaction Reactants, Catalyst Intermediate Functionalized Pyridine Intermediate Reaction->Intermediate Final_Compound Biologically Active Compound Intermediate->Final_Compound Further Synthetic Steps

Caption: A generalized workflow illustrating the use of a bromopyridine derivative in the synthesis of biologically active compounds.

Conclusion

References

The Latent Therapeutic Potential of 5-Acetamido-2-bromopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous approved drugs and clinical candidates. Its unique electronic properties and synthetic versatility make it a "privileged structure" for targeting a wide array of biological macromolecules. The strategic functionalization of the pyridine core with substituents such as acetamido and bromo groups can significantly modulate its pharmacokinetic and pharmacodynamic properties. Specifically, the 5-acetamido-2-bromopyridine scaffold offers a synthetically tractable platform for the development of novel therapeutic agents. The acetamido group can act as a key hydrogen bond donor/acceptor, while the bromine atom serves as a versatile handle for cross-coupling reactions, enabling the exploration of diverse chemical space. This guide explores the potential biological activities of this compound derivatives, providing a framework for their synthesis, biological evaluation, and mechanism of action studies.

Proposed Synthetic Pathways

The derivatization of the this compound core can be efficiently achieved through modern cross-coupling methodologies. The bromine atom at the 2-position is particularly amenable to reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. A generalized workflow for the synthesis of these derivatives is presented below.

G start 5-Amino-2-bromopyridine step1 Acetylation (Acetic Anhydride) start->step1 core This compound (Core Scaffold) step1->core step2 Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) core->step2 derivatives 5-Acetamido-2-arylpyridine Derivatives step2->derivatives bioassay Biological Activity Screening (Anticancer, Antimicrobial, etc.) derivatives->bioassay G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAF RAF PLCg->RAF AKT Akt PI3K->AKT Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative (Proposed) Inhibitor->VEGFR2 Inhibits Phosphorylation VEGF VEGF VEGF->VEGFR2 Binds

5-Acetamido-2-bromopyridine as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Acetamido-2-bromopyridine as a Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N-(5-bromo-2-pyridinyl)acetamide, is a highly versatile heterocyclic building block that has become indispensable in modern medicinal chemistry. Its distinct structural features—a pyridine core, a reactive bromine atom at the 2-position, and an acetamido group at the 5-position—provide a unique platform for the synthesis of complex, biologically active molecules. The bromine atom is strategically positioned for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of carbon and nitrogen substituents. The acetamido group, a common pharmacophoric element, can participate in crucial hydrogen bonding interactions with biological targets or serve as a synthetic handle for further functionalization. This guide provides a comprehensive overview of its synthesis, reactivity, and application in drug discovery, with a particular focus on its role in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and key coupling reactions are provided, alongside quantitative data on the activity of derivative compounds.

Physicochemical Properties

This compound is a stable, solid compound under standard conditions. Its key properties are summarized below, providing essential data for reaction planning and characterization.

PropertyValueReference
IUPAC Name N-(5-bromopyridin-2-yl)acetamide[1]
CAS Number 7169-97-3[1]
Molecular Formula C₇H₇BrN₂O[2]
Molecular Weight 215.05 g/mol [2]
Appearance Solid[1]
Melting Point 151-155 °C[3]
PubChem CID 293097[2]

Synthesis of this compound

The most direct and common synthesis of this compound involves the acetylation of its corresponding amine precursor, 2-amino-5-bromopyridine. This transformation protects the amino group and provides the key acetamido moiety. Protecting the amino group via acetylation is a common strategy to control reactivity in subsequent steps, such as bromination of 2-aminopyridine to prevent over-bromination.[4][5]

G cluster_0 Synthesis Workflow start 2-Amino-5-bromopyridine reagents Acetic Anhydride Pyridine (solvent/base) start->reagents product This compound reagents->product

Caption: Synthesis of this compound via acetylation.
Experimental Protocol: Acetylation of 2-Amino-5-bromopyridine

This protocol is adapted from established procedures for the acetylation of aminopyridines.[6][7]

Materials:

  • 2-Amino-5-bromopyridine

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in pyridine.

  • Addition of Reagent: Cool the solution in an ice bath and slowly add acetic anhydride (1.2-1.5 eq) dropwise while stirring.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture at 45-50 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[7]

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Purification: To remove any acidic impurities, suspend the crude solid in a saturated sodium bicarbonate solution, stir for 30 minutes, filter, and wash with water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure N-(5-bromopyridin-2-yl)acetamide.

Core Applications in Medicinal Chemistry: Palladium-Catalyzed Cross-Coupling

The reactivity of the C-Br bond at the 2-position makes this compound an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery for constructing the carbon-carbon and carbon-nitrogen bonds that form the core scaffolds of many therapeutic agents.[8]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most powerful methods for forming C-C bonds by coupling an organoboron species with an organic halide.[9] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl groups, which is critical for exploring structure-activity relationships (SAR) in drug candidates.

G cluster_0 General Suzuki-Miyaura Coupling Workflow start This compound reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₃PO₄, K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents boronic_acid Aryl/Heteroaryl Boronic Acid or Ester boronic_acid->reagents product 5-Acetamido-2-(aryl)pyridine reagents->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

This protocol is adapted from procedures for the Suzuki coupling of N-acetyl-bromopyridine derivatives.[1][10]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

  • 1,4-Dioxane and Water (typically a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base (K₃PO₄).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Add the degassed 1,4-dioxane and water solvent mixture, followed by the palladium catalyst [Pd(PPh₃)₄].[1]

  • Reaction: Heat the mixture to 85-95 °C and stir for 12-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.[1]

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the desired 2-aryl-5-acetamidopyridine derivative.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone for C-N bond formation, allowing the coupling of amines with aryl halides.[11][12] This reaction is crucial for synthesizing diarylamines and N-aryl heterocycles, which are prevalent motifs in kinase inhibitors.

G cluster_0 General Buchwald-Hartwig Amination Workflow start This compound reagents Pd Precatalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos, RuPhos) Base (e.g., NaOᵗBu, Cs₂CO₃) Solvent (e.g., Toluene, Dioxane) start->reagents amine Primary or Secondary Amine (R¹R²NH) amine->reagents product N-substituted 5-Acetamido-2-aminopyridine reagents->product

Caption: General workflow for the Buchwald-Hartwig amination.

This is a general protocol based on established methods for coupling aryl bromides with amines.[13][14]

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOᵗBu, 1.4 eq)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or sealed reaction vial

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and NaOᵗBu to a Schlenk tube.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.[13]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl halide, providing access to arylalkynes.[15][16] These motifs are valuable in medicinal chemistry as rigid linkers or as precursors for constructing other heterocyclic systems.

G cluster_0 General Sonogashira Coupling Workflow start This compound reagents Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) start->reagents alkyne Terminal Alkyne alkyne->reagents product 5-Acetamido-2-(alkynyl)pyridine reagents->product G cluster_0 Simplified JAK-STAT Signaling Pathway cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nuclear Translocation Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (Janus Kinase) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Gene Target Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->JAK Inhibition

References

Spectroscopic Profile of 5-Acetamido-2-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Acetamido-2-bromopyridine (CAS 7169-97-3), a key intermediate in pharmaceutical and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a quick reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted data based on analysis of related compounds such as acetamide, 4-Bromophenyl acetamide, and N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.[1][2][3][4][5][6][7][8][9][10][11][12]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~8.3d1H~2.5H-6
~8.0dd1H~8.8, 2.5H-4
~7.5d1H~8.8H-3
~2.2s3H--CH₃
~9.5 (broad)s1H-N-H

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Chemical Shift (δ) ppmAssignment
~169.0C=O
~149.0C-6
~141.0C-2
~140.0C-4
~115.0C-5
~112.0C-3
~25.0-CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Interpreted from spectra available from SpectraBase and ChemicalBook.[13][14]

Wavenumber (cm⁻¹)IntensityAssignment
~3280StrongN-H Stretch (Amide)
~3100-3000MediumAromatic C-H Stretch
~1685StrongC=O Stretch (Amide I)
~1580StrongC=C Stretch (Pyridine ring)
~1520StrongN-H Bend (Amide II)
~1420MediumC-H Bend (CH₃)
~1250StrongC-N Stretch
~830StrongC-H Out-of-plane bend (substituted pyridine)
~600MediumC-Br Stretch
Mass Spectrometry (MS)

Predicted data based on fragmentation patterns of related brominated and aromatic amide compounds.[15]

Mass-to-Charge Ratio (m/z) (Predicted)

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
214/216High[M]⁺ (Molecular ion)
172/174High[M - CH₂CO]⁺
157/159Medium[M - NHCOCH₃]⁺
93Medium[M - Br - CO]⁺
78Medium[C₅H₄N]⁺
43High[CH₃CO]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 5-10 mg of this compound is prepared in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid this compound is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal surface. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent, such as methanol or acetonitrile, is introduced into the instrument, typically via direct infusion or after separation on a gas chromatography (GC) column. The molecules are ionized by a 70 eV electron beam, and the resulting fragments are separated by their mass-to-charge ratio.

Mandatory Visualization

Spectroscopic_Workflow General Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound (Solid Sample) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Solid Use Solid Directly Sample->Solid MS Mass Spectrometry (EI) Sample->MS NMR NMR Spectroscopy (¹H and ¹³C) Dissolve->NMR IR FTIR Spectroscopy (ATR) Solid->IR NMR_Data NMR Data (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Peak Positions and Intensities) IR->IR_Data MS_Data Mass Spectrum (m/z Ratios and Abundances) MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Unveiling the Therapeutic Potential of 5-Acetamido-2-bromopyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-Acetamido-2-bromopyridine scaffold has emerged as a versatile backbone in the design of novel therapeutic agents. Its unique electronic and structural features allow for the generation of diverse chemical libraries with the potential to interact with a range of biological targets. This technical guide provides an in-depth analysis of the potential therapeutic applications of this compound analogs, focusing on their roles as kinase inhibitors, antiproliferative agents, and antimicrobial compounds. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Kinase Inhibition: A Prominent Therapeutic Target

Analogs of the this compound core have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases such as cancer. The pyridine ring can serve as a hinge-binding motif, a common feature in many kinase inhibitors, while substitutions at the 2- and 5-positions can be tailored to achieve potency and selectivity against specific kinases.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of selected pyridine-based analogs against key kinases. While specific data for a comprehensive library of this compound analogs is still emerging, the data from structurally related compounds highlight the potential of this scaffold. For instance, pyridine and pyrazolopyridine derivatives have shown potent inhibition of Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle.

Compound IDTarget KinaseIC50 (µM)Reference CompoundReference IC50 (µM)
4 CDK2/cyclin A20.24Roscovitine0.39
1 CDK2/cyclin A20.57Roscovitine0.39
8 CDK2/cyclin A20.65Roscovitine0.39
11 CDK2/cyclin A20.50Roscovitine0.39
14 CDK2/cyclin A20.93Roscovitine0.39
Table 1: Inhibitory activity of selected pyridine and pyrazolopyridine derivatives against CDK2/cyclin A2.[1]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against a target kinase.

Materials:

  • Target kinase and its specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound analogs)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well white opaque plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup:

    • In a multi-well plate, add the test compound dilutions. Include a DMSO-only control (vehicle) and a no-enzyme control.

    • Add the target kinase to each well and incubate briefly to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate a simplified kinase signaling pathway and the general workflow for a kinase inhibitor screening assay.

kinase_signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase (RTK)->Signaling Cascade Activates Transcription Factor Transcription Factor Signaling Cascade->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Cell Proliferation / Survival Cell Proliferation / Survival Gene Expression->Cell Proliferation / Survival

Simplified Kinase Signaling Pathway

kinase_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound Dilution Compound Dilution Plate Loading Plate Loading (Compounds, Kinase) Compound Dilution->Plate Loading Reagent Preparation Reagent Preparation (Kinase, Substrate, ATP) Reagent Preparation->Plate Loading Reaction Initiation Reaction Initiation (Add Substrate/ATP) Plate Loading->Reaction Initiation Incubation Incubation Reaction Initiation->Incubation Signal Generation Signal Generation (e.g., Luminescence) Incubation->Signal Generation Data Acquisition Data Acquisition (Plate Reader) Signal Generation->Data Acquisition Data Analysis Data Analysis (IC50 Determination) Data Acquisition->Data Analysis antimicrobial_workflow Compound Library Compound Library Primary Screening Primary Screening (e.g., Agar Diffusion) Compound Library->Primary Screening Active Hits Active Hits Primary Screening->Active Hits MIC Determination MIC Determination (Broth Microdilution) Active Hits->MIC Determination Potent Compounds Potent Compounds MIC Determination->Potent Compounds Further Studies Further Studies (Toxicity, Mechanism of Action) Potent Compounds->Further Studies

References

In Silico Modeling of 5-Acetamido-2-bromopyridine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interactions of the novel compound 5-Acetamido-2-bromopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the computational approaches for characterizing small molecule-protein interactions.

Introduction

In silico modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient alternative to traditional high-throughput screening.[1][2] By simulating the interactions between a ligand, such as this compound, and its potential biological targets, researchers can predict binding affinities, elucidate mechanisms of action, and guide the optimization of lead compounds. This guide outlines a systematic workflow for the in silico analysis of this compound, from initial target identification to detailed molecular dynamics simulations.

Target Identification and Prioritization

The initial step in the in silico analysis of a novel compound is the identification of its potential protein targets. This can be achieved through a variety of computational methods, including ligand-based and structure-based approaches.

Methodology:

  • Ligand-Based Virtual Screening: This method involves searching for known proteins that interact with compounds structurally similar to this compound. Publicly available databases such as PubChem and ChEMBL can be queried for structurally similar molecules and their known biological targets.

  • Reverse Docking: In this approach, the structure of this compound is docked against a large library of protein structures from the Protein Data Bank (PDB). The proteins are then ranked based on the predicted binding affinity of the compound.

Hypothetical Target Prioritization for this compound:

Target ProteinRationale for Prioritization
Cyclooxygenase-2 (COX-2)Structural similarity to known COX-2 inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)Identified through reverse docking with a high predicted binding affinity.
Heat Shock Protein 70 (Hsp70)Pyridine derivatives have been reported as binders to allosteric sites on Hsp70.[3]
Rho-associated protein kinase (ROCK-1)Pyridine-linked thiazole derivatives have shown inhibitory activity against ROCK-1.[4]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[5] This method provides insights into the binding mode and affinity of the interaction.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-crystallized ligands are removed.

    • Hydrogen atoms are added, and charges are assigned using a force field such as AMBER or CHARMM.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of this compound is drawn using a chemical drawing tool and converted to a 3D structure.

    • The ligand's geometry is optimized using a quantum mechanical method like Density Functional Theory (DFT) at the B3LYP/6-31G level.[6]

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking software such as AutoDock Vina or Schrödinger's Glide is used.

    • A grid box is defined around the active site of the protein to specify the search space for the ligand.

    • The docking algorithm samples different conformations and orientations of the ligand within the active site.

    • The resulting poses are scored based on a scoring function that estimates the binding affinity.

Hypothetical Docking Results

The following table summarizes the hypothetical docking scores and predicted binding affinities of this compound with its prioritized targets.

Target ProteinDocking Score (kcal/mol)Predicted Binding Affinity (Ki)Key Interacting Residues
COX-2-8.51.5 µMTyr385, Arg120, Ser530
VEGFR-2-9.20.8 µMCys919, Asp1046, Glu885
Hsp70-7.83.2 µMThr223, Arg258, Asp326
ROCK-1-8.12.1 µMAsp216, Tyr238, Lys105

Molecular Dynamics Simulations

To further investigate the stability of the ligand-protein complex and to gain a more dynamic understanding of the interaction, molecular dynamics (MD) simulations are performed.

Experimental Protocol: Molecular Dynamics Simulation
  • System Preparation:

    • The best-scoring docked pose of the this compound-protein complex is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions are added to neutralize the system.

  • Simulation:

    • The system is energy minimized to remove any bad contacts.

    • The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant pressure.

    • A production MD simulation is run for an extended period (e.g., 100 nanoseconds).

  • Analysis:

    • The trajectory from the MD simulation is analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, the Root Mean Square Fluctuation (RMSF) of the protein residues, and the number of hydrogen bonds formed between the ligand and protein over time.

Hypothetical Molecular Dynamics Simulation Results
ParameterCOX-2 ComplexVEGFR-2 ComplexHsp70 ComplexROCK-1 Complex
Average Protein RMSD (Å)1.82.12.51.9
Average Ligand RMSD (Å)0.91.21.51.1
Average Hydrogen Bonds3423

These hypothetical results suggest that this compound forms the most stable complex with VEGFR-2, as indicated by the higher number of average hydrogen bonds and relatively stable RMSD values.

Visualizations

General In Silico Workflow

G A Target Identification (Ligand-Based & Reverse Docking) B Target Prioritization A->B C Molecular Docking B->C D Analysis of Docking Poses C->D E Selection of Best Pose D->E F Molecular Dynamics Simulation E->F G Trajectory Analysis F->G H Binding Free Energy Calculation G->H I Lead Optimization H->I

A general workflow for in silico drug discovery.
Hypothetical VEGFR-2 Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates downstream Downstream Signaling (e.g., MAPK, Akt) PLCg->downstream PI3K->downstream compound This compound compound->VEGFR2 Inhibits proliferation Cell Proliferation & Angiogenesis downstream->proliferation

Hypothetical inhibition of the VEGFR-2 signaling pathway.

Conclusion

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. Through a combination of target identification, molecular docking, and molecular dynamics simulations, it is possible to gain significant insights into the potential biological activity of this compound. The hypothetical data presented herein suggests that this compound may act as an inhibitor of VEGFR-2, a key regulator of angiogenesis. Further in vitro and in vivo studies are warranted to validate these computational predictions.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Acetamido-2-bromopyridine with various arylboronic acids. This reaction is a fundamental tool in medicinal chemistry for the synthesis of 5-acetamido-2-arylpyridines, a common scaffold in biologically active compounds and a key building block in drug discovery and development.

The Suzuki-Miyaura coupling offers a robust and versatile method for the formation of carbon-carbon bonds. The reaction is tolerant of a wide range of functional groups and typically proceeds with moderate to good yields. Palladium-based catalyst systems are most commonly employed for the coupling of this compound.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or boronic ester) and an organic halide or triflate.[1] This reaction has become a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2] For pharmaceutical and drug development professionals, the synthesis of substituted pyridines is of particular interest due to their prevalence in medicinal agents.[3] this compound is a valuable starting material, and its coupling with various arylboronic acids provides access to a diverse range of 5-acetamido-2-arylpyridine derivatives. These products are important intermediates in the synthesis of more complex molecules with potential therapeutic applications.

The general transformation is depicted below:

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[4] The palladium catalyst, typically in the Pd(0) oxidation state, initiates the cycle by inserting into the carbon-bromine bond of the this compound (oxidative addition). The resulting Pd(II) complex then undergoes transmetalation with a boronate species, which is formed by the reaction of the arylboronic acid with a base. In this step, the aryl group from the boron is transferred to the palladium center. Finally, the desired 5-acetamido-2-arylpyridine product is formed through reductive elimination, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X oxidative_addition->pd_complex R¹-X transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

Suzuki-Miyaura Catalytic Cycle

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a close analog, N-[5-bromo-2-methylpyridin-3-yl]acetamide, with various arylboronic acids.[5] These data provide a baseline for reaction optimization and demonstrate the versatility of the methodology. The reaction conditions can be adapted for this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1575
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1578
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1580
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1572
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1570
63-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1576
72-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1568
8Naphthalene-1-boronic acidPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O (4:1)85-95>1565

Experimental Protocols

The following protocols are representative examples and may require optimization for specific substrates and scales.

Protocol 1: Conventional Heating

This protocol is adapted from the synthesis of similar pyridine derivatives.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • 1,4-Dioxane

  • Degassed water

  • Schlenk flask

  • Inert gas (Nitrogen or Argon)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

  • Stir the reaction mixture at room temperature for 30 minutes.[5]

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5][6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often reduce reaction times significantly.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (3:1)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Add the degassed solvent mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes with stirring.

  • After cooling, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the pure 5-acetamido-2-arylpyridine derivative.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Suzuki coupling of this compound.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic acid - Catalyst & Base - Solvent start->setup degas Degas with Inert Gas setup->degas reaction Heating (Conventional or Microwave) degas->reaction monitoring Monitor Progress (TLC or LC-MS) reaction->monitoring workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine - Dry Organic Layer monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification characterization Characterization: NMR, MS, etc. purification->characterization end End Product characterization->end

References

Application Note: N-acetylation of 2-amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acetylation is a crucial chemical transformation in organic synthesis and drug development, serving to protect amino groups, modify biological activity, or facilitate further functionalization. The acetylation of 2-amino-5-bromopyridine to yield N-(5-bromopyridin-2-yl)acetamide is a key step in the synthesis of various pharmaceutical intermediates and bioactive molecules. This protocol details a reliable and efficient method for this conversion using acetic anhydride as the acetylating agent.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 2-amino group of 2-amino-5-bromopyridine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This is followed by the departure of an acetate ion, resulting in the formation of the N-acetylated product. This straightforward procedure provides high yields of the desired product under mild conditions.

Data Presentation

The following table summarizes the representative quantitative data for the N-acetylation of a closely related substrate, 2-aminopyridine, which is expected to have similar reactivity to 2-amino-5-bromopyridine.

Starting MaterialAcetylating AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
2-AminopyridineAcetic AnhydrideAcetic Anhydride< 6019599.2[1]

Experimental Protocol

This section provides a detailed methodology for the N-acetylation of 2-amino-5-bromopyridine.

Materials:

  • 2-amino-5-bromopyridine

  • Acetic anhydride

  • Ethyl acetate

  • Ice

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-bromopyridine. For every 1.0 equivalent of the amine, add 2.0 to 3.0 equivalents of acetic anhydride. Acetic anhydride can also serve as the solvent in this case.

  • Reaction: Stir the reaction mixture and maintain the temperature below 60 °C.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing ice water to quench the excess acetic anhydride. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 10 g scale reaction).[1]

  • Washing: Combine the organic layers and wash sequentially with water and brine.[1]

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent.

  • Isolation: Remove the solvent from the filtrate using a rotary evaporator to yield the crude N-(5-bromopyridin-2-yl)acetamide.[1]

  • Purification (if necessary): The crude product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography to achieve high purity.

Visualizations

Reaction Scheme:

N_acetylation_reaction cluster_reactants Reactants cluster_products Products 2-amino-5-bromopyridine 2-amino-5-bromopyridine N-(5-bromopyridin-2-yl)acetamide N-(5-bromopyridin-2-yl)acetamide 2-amino-5-bromopyridine->N-(5-bromopyridin-2-yl)acetamide + Acetic Anhydride (< 60 °C) Acetic Anhydride Acetic Anhydride Acetic Acid Acetic Acid

Caption: Chemical reaction for the N-acetylation of 2-amino-5-bromopyridine.

Experimental Workflow:

experimental_workflow A Reaction Setup: - Add 2-amino-5-bromopyridine and  acetic anhydride to a round-bottom flask. B Reaction: - Stir the mixture at < 60 °C for 1-2 hours. - Monitor progress by TLC. A->B Heat & Stir C Work-up: - Quench with ice water. - Extract with ethyl acetate. B->C Reaction Complete D Washing & Drying: - Wash combined organic layers with water and brine. - Dry over anhydrous Na2SO4. C->D E Isolation: - Remove solvent via rotary evaporation. D->E F Purification (optional): - Recrystallization or column chromatography. E->F G Final Product: N-(5-bromopyridin-2-yl)acetamide F->G

Caption: Step-by-step workflow for the synthesis of N-(5-bromopyridin-2-yl)acetamide.

References

Application Notes and Protocols for the Use of 5-Acetamido-2-bromopyridine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Acetamido-2-bromopyridine as a versatile building block in the synthesis of novel kinase inhibitors. The strategic positioning of the acetamido and bromo groups on the pyridine ring offers a valuable scaffold for generating diverse chemical libraries for screening against various kinase targets. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of a wide array of aryl, heteroaryl, and amino moieties. The acetamido group can participate in crucial hydrogen bonding interactions within the kinase active site, potentially enhancing binding affinity and selectivity.

Key Applications in Kinase Inhibitor Synthesis

This compound is a valuable starting material for the synthesis of inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. The pyridine core is a well-established "hinge-binding" motif in many kinase inhibitors, mimicking the adenine region of ATP. By functionalizing the 2-position of the pyridine ring, medicinal chemists can explore interactions in the solvent-exposed region of the ATP-binding pocket, leading to the development of potent and selective inhibitors.

Potential Kinase Targets:

  • Colony-Stimulating Factor 1 Receptor (CSF-1R)

  • Discoidin Domain Receptor 1 (DDR1)

  • c-Jun N-terminal Kinases (JNK)

  • p38 MAP Kinase

Data Presentation: Representative Kinase Inhibitor Scaffolds and Activities

The following table summarizes the inhibitory activities of representative kinase inhibitors synthesized using substituted bromopyridine scaffolds. While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the presented data for structurally related compounds highlight the potential of this chemical class.

Kinase TargetInhibitor Scaffold/DerivativeIC50 (nM)
DDR1N-(4-chloro-3-((pyridin-3-yloxy)methyl)phenyl)-3-(trifluoromethyl)benzamide92.5[1][2]
JNK1Aminopyrimidine-based25[3]
JNK2Aminopyrimidine-based12[3]
JNK3Aminopyrazole-based<40[3]
p38αBiphenyl amide11[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its subsequent use in the synthesis of kinase inhibitor precursors via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Protocol 1: Synthesis of this compound

This protocol describes the acetylation of 2-amino-5-bromopyridine to yield the target starting material.

Materials:

  • 2-amino-5-bromopyridine

  • Pyridine

  • Acetyl chloride

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in pyridine.

  • Slowly add acetyl chloride (1.1 eq) to the solution at room temperature with stirring.

  • Continue stirring the reaction mixture at room temperature for 15 hours.

  • After the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Acetylamino-5-bromopyridine.[4]

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids to introduce diverse substituents at the 2-position of the pyridine ring.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Add the solvent system to the mixture.

  • Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst to the mixture under an inert atmosphere.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-Acetamido-2-arylpyridine derivative.[3]

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.1-1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane), wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-5-acetamidopyridin-2-amine.[5]

Visualizations

Signaling Pathway

G Simplified Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., CSF-1R, DDR1) Extracellular_Signal->Receptor_Tyrosine_Kinase Dimerization_Activation Dimerization & Autophosphorylation Receptor_Tyrosine_Kinase->Dimerization_Activation Downstream_Signaling Downstream Signaling Proteins (e.g., Ras, PI3K) Dimerization_Activation->Downstream_Signaling MAPK_Cascade MAPK Cascade (e.g., RAF-MEK-ERK) Downstream_Signaling->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response Kinase_Inhibitor Kinase Inhibitor (Derived from This compound) Kinase_Inhibitor->Dimerization_Activation Inhibition

Caption: Simplified kinase signaling pathway and the point of intervention for inhibitors.

Experimental Workflow

G Experimental Workflow for Kinase Inhibitor Synthesis & Evaluation Start This compound (Starting Material) Coupling_Reaction Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig) Start->Coupling_Reaction Library_Synthesis Library of Pyridine Derivatives Coupling_Reaction->Library_Synthesis Purification_Characterization Purification & Structural Characterization (Chromatography, NMR, MS) Library_Synthesis->Purification_Characterization In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Purification_Characterization->In_Vitro_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General workflow for the synthesis and evaluation of kinase inhibitors.

Logical Relationship of Synthetic Steps

G Logical Relationship of Key Synthetic Transformations Starting_Material This compound Suzuki_Coupling Suzuki-Miyaura Coupling Starting_Material->Suzuki_Coupling + Arylboronic Acid + Pd Catalyst, Base Buchwald_Hartwig Buchwald-Hartwig Amination Starting_Material->Buchwald_Hartwig + Amine + Pd Catalyst, Ligand, Base Product_Aryl 5-Acetamido-2-arylpyridine Suzuki_Coupling->Product_Aryl Product_Amino N-substituted-5-acetamidopyridin-2-amine Buchwald_Hartwig->Product_Amino

Caption: Key synthetic transformations using this compound.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-Acetamido-2-bromopyridine. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives, which are prominent scaffolds in medicinal chemistry and materials science. The methodologies detailed herein—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer efficient and selective pathways for the formation of carbon-carbon and carbon-nitrogen bonds.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of new chemical bonds with high efficiency and selectivity. For a substrate like this compound, these reactions provide a powerful platform for derivatization at the 2-position. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with a coupling partner (or migratory insertion for Heck reactions), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds, such as boronic acids and esters. This reaction is widely utilized in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[1]

Quantitative Data Summary: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃Acetonitrile/H₂O80-10012-16Good
33-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃Toluene/H₂O11012High
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[3]
Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide, a structurally similar compound, has been reported.[3] The following protocol is adapted for this compound.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the corresponding arylboronic acid (1.1-1.5 equiv.), and the selected base (e.g., K₃PO₄, 1.5-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) to the flask.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 4:1 ratio).[3]

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction: Stir the mixture at the specified temperature (e.g., 85–95 °C) for the indicated time (typically 15-18 hours).[3]

  • Work-up: After cooling to room temperature, filter the reaction mixture. Dilute the filtrate with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling this compound with a variety of primary and secondary amines.[4] This reaction is instrumental in the synthesis of compounds with applications in pharmaceuticals and materials science.[5]

Quantitative Data Summary: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)RuPhos (4)NaOt-BuToluene10016High[6]
2PiperidineSPhos-precatalyst (2)-K₂CO₃Dioxane11012Good[6]
3AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH10018Moderate to High
4CyclopentylamineBrettPhos-precatalyst (2)-LHMDSTHF801678[6]
Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos-precatalyst, 2 mol%) and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dioxane.

  • Inert Atmosphere: Ensure the reaction is maintained under an inert atmosphere (argon or nitrogen).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent, wash with water and brine, and dry the organic layer.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.[7] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[8]

Quantitative Data Summary: Sonogashira Coupling
EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NDMF100392[9]
2EthynyltrimethylsilanePd(OAc)₂ (2)CuI (5)Et₃NTHF6012Good
31-HeptynePd(CF₃COO)₂ (2)CuI (4)Et₃NDMF100396[9]
44-EthynylanisolePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRoom Temp16High[10]
Experimental Protocol: Sonogashira Coupling

A general protocol for the Sonogashira coupling is as follows.[10]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent such as DMF or a THF/Et₃N mixture.[9][10]

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), the copper(I) co-catalyst (e.g., CuI), the base (e.g., Et₃N), and the terminal alkyne (1.1 equiv.).[9][10]

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Visualizations

Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Coupling Partner, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (Ar or N₂) C->D E Heat to Desired Temperature with Stirring D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Characterization (NMR, MS)

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Palladium Catalytic Cycle

G Catalyst Regeneration pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_complex->pd2_trans Transmetalation pd2_trans:e->pd0:s product Ar-R pd2_trans->product Reductive Elimination reagents This compound (Ar-Br) coupling_partner Coupling Partner (R-M)

Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.

References

Application Note: A Scalable Synthesis of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable protocol for the synthesis of 5-Acetamido-2-bromopyridine, a key intermediate in the development of various pharmaceutical compounds. The described method focuses on the efficient acetylation of 5-Amino-2-bromopyridine. This process is designed to be readily adaptable for large-scale production, with a focus on yield, purity, and operational simplicity.

Introduction

This compound serves as a crucial building block in medicinal chemistry and drug discovery.[1] Its structure, featuring a bromo-substituted pyridine ring with an acetamido group, allows for diverse functionalization through reactions such as nucleophilic substitutions and cross-coupling reactions.[1][2] This versatility makes it an important intermediate for the synthesis of complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-viral agents.[1] The development of a scalable and efficient synthesis is therefore of significant interest to the pharmaceutical and chemical industries.

Overall Synthesis Strategy

The synthesis of this compound is achieved through the direct acetylation of commercially available 5-Amino-2-bromopyridine. This one-step process provides a straightforward and high-yielding route to the desired product.

Experimental Protocols

Synthesis of this compound

Materials:

Reagent/SolventGradeSupplier
5-Amino-2-bromopyridine≥98%Commercially Available
Acetic AnhydrideReagent GradeCommercially Available
PyridineAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Brine (Saturated NaCl Solution)-Prepared in-house
Anhydrous Magnesium Sulfate-Commercially Available

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add 5-Amino-2-bromopyridine (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as ethyl acetate or dichloromethane under stirring.

  • Add pyridine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Process Workflow Diagram:

SynthesisWorkflow Synthesis Workflow for this compound cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-Amino-2-bromopyridine in Ethyl Acetate add_pyridine Add Pyridine start->add_pyridine cool Cool to 0-5 °C add_pyridine->cool add_anhydride Add Acetic Anhydride (dropwise) cool->add_anhydride react Stir at Room Temperature (2-4 hours) add_anhydride->react quench Quench with NaHCO3 react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize concentrate->purify end end purify->end Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Expected Results

The described protocol is expected to provide this compound in good to excellent yields with high purity after recrystallization.

Table of Expected Yields and Purity:

ScaleStarting Material (g)Expected Yield (g)Expected Yield (%)Purity (by HPLC)
Lab Scale10.011.5 - 12.585 - 93>98%
Pilot Scale10001150 - 125085 - 93>98%

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Acetic anhydride and pyridine are corrosive and have strong odors. Handle with care.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInsufficient reaction time or low temperature.Extend the reaction time and monitor by TLC/LC-MS. Ensure the reaction has warmed to room temperature.
Low YieldProduct loss during workup or purification.Ensure complete extraction and minimize transfers. Optimize recrystallization solvent and conditions.
Impure ProductIncomplete reaction or side product formation.Ensure slow addition of acetic anhydride at low temperature. Optimize purification method.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound. The procedure is straightforward, high-yielding, and amenable to large-scale production, making it a valuable process for researchers and professionals in the field of drug development and organic synthesis.

References

Application Notes: Functionalization of the Pyridine Ring in 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Acetamido-2-bromopyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The pyridine core is a prevalent motif in numerous FDA-approved drugs.[1] The functionalization of this scaffold allows for the systematic exploration of chemical space to optimize biological activity and material properties. The presence of a bromine atom at the C2 position, ortho to the ring nitrogen, makes it an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions. This document provides detailed protocols and application data for the key functionalization strategies of the this compound ring system.

Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond in this compound is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational for molecular construction due to their reliability and broad functional group tolerance.[2]

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and vinyl-aryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester.[2][3][4] The reaction is known for its mild conditions and tolerance of a wide array of functional groups.[2]

Quantitative Data for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O9012~85-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (4)K₃PO₄1,4-Dioxane/H₂O9012~80-90
33,5-Difluorophenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME8510~75-85
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃DME8510~70-80

Yields are estimated based on similar substrates reported in the literature and are highly dependent on reaction scale and purification method.[2][5]

Experimental Protocol: Synthesis of 5-Acetamido-2-(phenyl)pyridine

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 eq).

  • Under an inert atmosphere, add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

G cluster_main Suzuki-Miyaura Coupling Scheme SM This compound Reaction + Partner R-B(OH)₂ Product 5-Acetamido-2-(R)-pyridine Reaction_Conditions Pd(0) catalyst Base (e.g., K₃PO₄) Solvent, Heat Reaction_Conditions->Product

Fig. 1: Suzuki-Miyaura coupling of this compound.
B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling aryl halides with a wide range of primary and secondary amines.[6][7] This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines, which are common pharmacophores.[6]

Quantitative Data for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene10016~80-90
2AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃t-BuOH11018~75-85
3BenzylaminePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃Toluene11016~70-85
4PyrrolidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane10018~80-95

Yields are estimated based on general protocols and are highly dependent on the specific amine and ligand system used.[8][9]

Experimental Protocol: Synthesis of 5-Acetamido-2-(morpholino)pyridine

  • Add this compound (1.0 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.03 eq) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by morpholine (1.2 eq) via syringe.

  • Seal the tube and heat the mixture at 100 °C for 16 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography to obtain the product.

C. Sonogashira Coupling: C-C Bond Formation

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylethynyl motifs.[10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[10][11]

Quantitative Data for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF65~85-95
2TrimethylsilylacetylenePd(PPh₃)₄ (4)CuI (5)Et₃N/DMFDMF80~90-98
3Propargyl alcoholPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100~70-85
41-HeptynePd(PPh₃)₂Cl₂ (3)CuI (5)PiperidineTHF60~80-90

Yields are estimated based on protocols for similar 2-aminobromopyridine substrates.[12]

Experimental Protocol: Synthesis of 5-Acetamido-2-(phenylethynyl)pyridine

  • To a degassed solution of this compound (1.0 eq) in a mixture of THF and triethylamine (Et₃N) (2:1 v/v), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).

  • Degas the reaction mixture with a stream of argon for 10 minutes.

  • Add phenylacetylene (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at 65 °C for 8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture, filter to remove the ammonium salt, and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via flash chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions which are activated by the ring nitrogen.[13][14] While bromides are less reactive leaving groups than fluorides in SNAr reactions, substitution can be achieved with strong nucleophiles, often under forcing conditions like high temperatures.[15]

Experimental Protocol: Synthesis of 5-Acetamido-2-methoxypyridine

  • In a sealed pressure vessel, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (3.0 eq, either as a solid or a solution in methanol).

  • Seal the vessel and heat the reaction mixture to 120-140 °C for 24-48 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the vessel to room temperature and carefully quench the reaction by adding water.

  • Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography on silica gel.

General Experimental Workflow and Catalytic Cycle

The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to experimental setup to exclude oxygen, which can deactivate the catalyst.

G General Workflow for Palladium-Catalyzed Cross-Coupling A 1. Assemble and Flame-Dry Glassware B 2. Add Solid Reagents (Aryl Halide, Coupling Partner, Base, Catalyst, Ligand) A->B C 3. Evacuate and Backfill with Inert Gas (3x) B->C D 4. Add Degassed Solvents and Liquid Reagents C->D E 5. Heat to Reaction Temperature with Stirring D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Aqueous Work-up and Extraction F->G H 8. Purification (Chromatography) G->H I 9. Characterization H->I

Fig. 2: A typical experimental workflow for cross-coupling reactions.

The catalytic cycle for these reactions generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst.[4]

G Simplified Palladium Catalytic Cycle cluster_cycle center Pd(0)L₂ OA Oxidative Addition TM Transmetalation OA->TM [Ar-Pd(II)-Br]L₂ RE Reductive Elimination TM->RE [Ar-Pd(II)-R]L₂ X_M M-Br RE->OA Product (Ar-R) ArR Ar-R ArX Ar-Br ArX->OA NuM R-M NuM->TM

Fig. 3: The fundamental steps in a Pd-catalyzed cross-coupling cycle.

References

Application Notes and Protocols for High-Throughput Screening with 5-Acetamido-2-bromopyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-Acetamido-2-bromopyridine-based compound libraries in high-throughput screening (HTS) campaigns aimed at discovering novel therapeutic agents. The protocols detailed below focus on identifying potential anti-cancer compounds by targeting key cellular processes such as kinase activity and cell viability.

Application Note 1: Identification of Novel Kinase Inhibitors

The 2-acetamidopyridine scaffold is a privileged structure in medicinal chemistry, known to interact with the hinge region of various protein kinases.[1] Libraries based on this compound serve as a valuable starting point for the discovery of potent and selective kinase inhibitors for oncology targets. The bromine atom at the 2-position provides a versatile handle for synthetic elaboration to optimize potency and selectivity. This note describes a fluorescence polarization-based HTS assay to identify compounds that inhibit a target kinase.

A fluorescence polarization (FP) assay is a homogeneous technique well-suited for HTS, measuring the displacement of a fluorescently labeled ligand from a protein.[2][3] In this competitive assay format, a fluorescent tracer pre-bound to the kinase results in a high FP signal. Active inhibitors from the this compound library will displace this tracer, leading to a decrease in the FP signal.[2]

Hypothetical HTS Data Summary for Kinase Inhibition Screen

ParameterPrimary ScreenHit Confirmation (Dose-Response)
Assay Format 384-well Fluorescence Polarization384-well Fluorescence Polarization
Compound Concentration 10 µM10-point serial dilution
Library Size 50,000250 primary hits
Z' Factor 0.820.88
Signal-to-Background (S/B) 7.58.0
Hit Rate (%) 0.5%N/A
Confirmed Hits (IC50 < 10 µM) N/A75

Application Note 2: Screening for Cytotoxic Agents

Compounds that induce cell death are fundamental in cancer therapy. A primary screen to assess the cytotoxic potential of a this compound library can be efficiently performed using a cell-based assay that measures cell viability. The Water Soluble Tetrazolium salt (WST-1) assay is a colorimetric method that quantifies the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the WST-1 reagent to a soluble formazan dye, and the amount of formazan produced is directly proportional to the number of viable cells. This assay is robust, sensitive, and amenable to HTS formats.

Hypothetical HTS Data Summary for Cytotoxicity Screen

ParameterPrimary ScreenHit Confirmation (Dose-Response)
Assay Format 96-well Colorimetric (WST-1)96-well Colorimetric (WST-1)
Cell Line MCF-7 (Human Breast Adenocarcinoma)MCF-7
Compound Concentration 20 µM8-point serial dilution
Library Size 50,000400 primary hits
Z' Factor 0.750.80
Signal-to-Noise (S/N) 10.211.5
Hit Rate (%) 0.8%N/A
Confirmed Hits (IC50 < 20 µM) N/A120

Experimental Protocols

Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay for Kinase Inhibitors

This protocol describes a competitive FP assay to screen for inhibitors of a target protein kinase.

Materials:

  • Target Kinase (e.g., a specific cyclin-dependent kinase)

  • Fluorescently-labeled tracer (e.g., a fluorescent ATP competitive ligand)

  • Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20

  • This compound compound library dissolved in DMSO

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense 50 nL of each compound from the this compound library (10 mM in DMSO) into the wells of a 384-well assay plate. Also, include positive control (known inhibitor) and negative control (DMSO) wells.

  • Reagent Preparation: Prepare a master mix containing the target kinase and the fluorescent tracer in the assay buffer at 2x the final desired concentration.

  • Reaction Incubation: Add 5 µL of the kinase-tracer master mix to each well of the compound-plated 384-well plate. The final compound concentration will be 10 µM in 0.5% DMSO.

  • Equilibration: Seal the plates and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.[4]

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls. Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: Cell-Based Cytotoxicity (WST-1) Assay

This protocol details a method for assessing the cytotoxic effects of the compound library on a cancer cell line.

Materials:

  • MCF-7 cells (or other cancer cell line of interest)

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • WST-1 Reagent

  • This compound compound library dissolved in DMSO

  • 96-well, clear, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Add 1 µL of each compound from the library (at 2 mM in DMSO) to the respective wells. Include wells with a known cytotoxic agent as a positive control and DMSO alone as a negative control. The final compound concentration will be 20 µM.

  • Incubation: Return the plates to the incubator and incubate for 48 hours.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Final Incubation: Incubate the plates for 2 hours at 37°C in the 5% CO₂ incubator.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound-treated well relative to the negative control wells. A significant decrease in viability indicates a cytotoxic effect.

Visualizations

HTS_Workflow cluster_prep Preparation cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Follow-up cluster_output Outcome lib This compound Library (in DMSO) primary_screen Single Concentration Screen (e.g., 10 µM) lib->primary_screen assay_dev Assay Development & Optimization assay_dev->primary_screen data_acq1 Data Acquisition primary_screen->data_acq1 hit_id Hit Identification data_acq1->hit_id dose_response Dose-Response (IC50 Determination) hit_id->dose_response secondary_assays Secondary/Orthogonal Assays dose_response->secondary_assays sar Structure-Activity Relationship (SAR) secondary_assays->sar lead_comp Lead Compounds sar->lead_comp

Caption: High-Throughput Screening Workflow.

Kinase_Inhibition_Pathway cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor This compound Derivative inhibitor->raf Inhibition atp ATP atp->raf

Caption: Kinase Inhibition Signaling Pathway.

Apoptosis_Pathway cluster_apoptosis Induction of Apoptosis by Cytotoxic Agent cytotoxic_agent This compound Derivative dna_damage Cellular Stress (e.g., DNA Damage) cytotoxic_agent->dna_damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis Induction Pathway.

References

Application Notes and Protocols for the Derivatization of 5-Acetamido-2-bromopyridine in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand for an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects the two.[2] The formation of a POI-PROTAC-E3 ligase ternary complex facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism offers a powerful alternative to traditional small-molecule inhibitors.

5-Acetamido-2-bromopyridine is a versatile chemical scaffold for the development of PROTACs. The bromine atom at the 2-position provides a reactive handle for derivatization, allowing for the attachment of a linker through robust and well-established palladium-catalyzed cross-coupling reactions. This document provides detailed protocols for two primary strategies for derivatizing this compound: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods enable the covalent attachment of a linker, which can then be conjugated to an E3 ligase ligand to complete the PROTAC synthesis.

PROTAC Mechanism of Action

The fundamental mechanism of PROTAC action involves hijacking the cell's protein degradation machinery. The PROTAC molecule acts as a bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in further catalytic cycles.

PROTAC_Mechanism General PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary Mediates E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation workflow.

Synthetic Workflow Overview

The derivatization of this compound (1) into a final PROTAC molecule (4) generally involves a two-step process. The first step is a palladium-catalyzed cross-coupling reaction to attach a bifunctional linker (2) to the pyridine core. The second step involves the conjugation of an E3 ligase ligand (3) to the other end of the linker. This modular approach allows for the systematic variation of the linker and the E3 ligase ligand to optimize the degradation activity.

Synthetic_Workflow General Synthetic Workflow for PROTAC Development Start This compound (1) Intermediate Warhead-Linker Intermediate Start->Intermediate Pd-catalyzed Cross-Coupling Linker Bifunctional Linker (2) (e.g., with boronic acid or amine) Linker->Intermediate Final_PROTAC Final PROTAC (4) Intermediate->Final_PROTAC Amide Coupling or other conjugation E3_Ligand E3 Ligase Ligand (3) (e.g., Pomalidomide derivative) E3_Ligand->Final_PROTAC

Modular synthesis of a PROTAC from this compound.

Experimental Protocols

This section provides two detailed protocols for the derivatization of this compound using either a Suzuki-Miyaura coupling or a Buchwald-Hartwig amination.

Protocol 1: Derivatization via Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with a boronic acid-functionalized linker, followed by conjugation to a pomalidomide-based E3 ligase ligand.

Step 1a: Synthesis of Warhead-Linker Intermediate via Suzuki Coupling

This step involves the palladium-catalyzed reaction between this compound and a commercially available linker, (4-(3-bromopropoxy)phenyl)boronic acid.[4]

Materials & Reagents

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass/Volume
This compound215.051.0215 mg
(4-(3-Bromopropoxy)phenyl)boronic acid258.931.2311 mg
Pd(dppf)Cl₂731.730.0537 mg
K₂CO₃138.213.0415 mg
1,4-Dioxane--8 mL
Water--2 mL

Procedure

  • To a flame-dried round-bottom flask, add this compound (215 mg, 1.0 mmol), (4-(3-bromopropoxy)phenyl)boronic acid (311 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the intermediate, N-(6-(4-(3-bromopropoxy)phenyl)pyridin-3-yl)acetamide.

Expected Yield: 70-85%

Step 1b: Synthesis of the Final PROTAC via Nucleophilic Substitution

This step conjugates the warhead-linker intermediate with a pomalidomide derivative functionalized with a nucleophilic hydroxyl group.

Materials & Reagents

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass/Volume
Warhead-Linker Intermediate (from Step 1a)378.261.0378 mg
4-Hydroxy-pomalidomide289.261.1318 mg
Cs₂CO₃325.822.0652 mg
Anhydrous Dimethylformamide (DMF)--10 mL

Procedure

  • To a flame-dried round-bottom flask, add 4-hydroxy-pomalidomide (318 mg, 1.1 mmol) and anhydrous DMF (5 mL) under a nitrogen atmosphere.

  • Add Cs₂CO₃ (652 mg, 2.0 mmol) and stir the mixture at room temperature for 30 minutes.

  • Add a solution of the warhead-linker intermediate (378 mg, 1.0 mmol) in anhydrous DMF (5 mL) to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature and pour the reaction mixture into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative HPLC to yield the final PROTAC.

Expected Yield: 50-70%

Protocol 2: Derivatization via Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with an amine-functionalized linker, followed by amide bond formation with a pomalidomide derivative.

Step 2a: Synthesis of Warhead-Linker Intermediate via Buchwald-Hartwig Amination

This step involves the palladium-catalyzed C-N bond formation between this compound and a commercially available PEG linker with a terminal amine.[5][6]

Materials & Reagents

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass/Volume
This compound215.051.0215 mg
Boc-amino-PEG3-amine248.321.1273 mg
Pd₂(dba)₃915.720.0218 mg
Xantphos578.680.0846 mg
Cs₂CO₃325.822.5815 mg
Anhydrous Toluene--10 mL

Procedure

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol), Xantphos (46 mg, 0.08 mmol), and Cs₂CO₃ (815 mg, 2.5 mmol).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (5 mL).

  • In a separate flask, dissolve this compound (215 mg, 1.0 mmol) and Boc-amino-PEG3-amine (273 mg, 1.1 mmol) in anhydrous toluene (5 mL).

  • Add the substrate solution to the catalyst mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the Boc-protected warhead-linker intermediate.

Expected Yield: 60-80%

Step 2b: Boc-Deprotection

  • Dissolve the Boc-protected intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA) (10 mL).

  • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 x 10 mL) to remove residual TFA. The resulting amine-TFA salt is typically used in the next step without further purification.

Step 2c: Synthesis of the Final PROTAC via Amide Coupling

This step couples the deprotected warhead-linker intermediate with a pomalidomide derivative functionalized with a carboxylic acid.

Materials & Reagents

ReagentMolecular Weight ( g/mol )Moles (mmol)Mass/Volume
Amine-TFA salt (from Step 2b)~397.39 (as free base)1.0~511 mg
Pomalidomide-linker acidVaries1.0-
HATU380.231.2456 mg
DIPEA129.243.00.52 mL
Anhydrous Dimethylformamide (DMF)--10 mL

Procedure

  • To a round-bottom flask, add the pomalidomide-linker acid (1.0 mmol) and anhydrous DMF (5 mL).

  • Add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-TFA salt from Step 2b (~511 mg, ~1.0 mmol) in anhydrous DMF (5 mL) and add DIPEA (to neutralize the TFA salt, typically 1.0-1.2 eq).

  • Add the amine solution to the activated acid solution.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by preparative HPLC to yield the final PROTAC.

Expected Yield: 55-75%

Data Presentation

Table 1: Summary of Key Intermediates and Final PROTACs

Compound IDSynthetic ProtocolStarting WarheadLinker TypeE3 Ligase LigandFormula Weight ( g/mol )Expected Purity (LC-MS)
PROTAC-S1 Protocol 1 (Suzuki)This compoundPropoxy-phenylPomalidomide667.72>95%
PROTAC-B1 Protocol 2 (Buchwald)This compoundPEG3PomalidomideVaries based on pomalidomide acid linker>95%

Characterization

The identity and purity of all synthesized intermediates and the final PROTAC molecules should be confirmed using standard analytical techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and assess the purity of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and verify the successful formation of the desired bonds.

Conclusion

The protocols outlined in this document provide a robust framework for the derivatization of this compound into novel PROTAC molecules. By employing either Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, researchers can efficiently synthesize a diverse library of PROTACs with varying linkers and E3 ligase ligands. This modular approach is essential for the structure-activity relationship (SAR) studies required to optimize PROTAC efficacy for targeted protein degradation. The provided methodologies serve as a foundational guide for scientists and professionals engaged in the discovery and development of next-generation therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 5-Acetamido-2-bromopyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common and effective synthetic route starts with the acetylation of 2-aminopyridine to form 2-acetamidopyridine. This intermediate is then selectively brominated at the 5-position to yield the final product, this compound. The initial acetylation step is crucial as it protects the amino group and directs the subsequent bromination to the desired position.

Q2: Why is the acetylation of 2-aminopyridine necessary before bromination?

A2: The amino group in 2-aminopyridine is a strong activating group, which can lead to over-bromination and the formation of undesired byproducts, such as 2-amino-3,5-dibromopyridine.[1] Acetylating the amino group to form an acetamido group moderates its activating effect and provides steric hindrance, which favors the regioselective monobromination at the 5-position.

Q3: What are the most common challenges encountered in this synthesis?

A3: The primary challenges include:

  • Low Yield: This can be due to incomplete reactions, suboptimal reaction conditions, or losses during workup and purification.[2]

  • Formation of Impurities: The main impurity is often the dibrominated byproduct. Other impurities can arise from unreacted starting materials or side reactions.[1]

  • Difficult Purification: The separation of the desired product from byproducts and starting materials can be challenging due to similar polarities.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient and effective method for monitoring the progress of both the acetylation and bromination steps. By comparing the spots of the reaction mixture with the starting materials and a pure sample of the product (if available), you can determine when the reaction is complete.

Troubleshooting Guides

Issue 1: Low Yield
Potential Cause Troubleshooting Steps
Incomplete Acetylation - Ensure the use of a slight excess of acetic anhydride. - Monitor the reaction by TLC to confirm the complete consumption of 2-aminopyridine. - The reaction is exothermic; maintain the temperature below 60°C to prevent side reactions.[2]
Suboptimal Bromination Conditions - Control the temperature during bromination; lower temperatures can improve selectivity. - The choice of brominating agent (e.g., Br₂ in acetic acid, NBS) is critical. Optimize the agent and its stoichiometry.[3] - Ensure efficient stirring to maintain a homogeneous reaction mixture.
Losses During Workup and Purification - During aqueous workup, ensure complete extraction of the product by performing multiple extractions with a suitable organic solvent. - For purification by recrystallization, choose an appropriate solvent system to maximize crystal recovery. - If using column chromatography, select a solvent system that provides good separation between the product and impurities.
Issue 2: Formation of Impurities (e.g., Dibrominated Byproduct)
Potential Cause Troubleshooting Steps
Over-bromination - Use a stoichiometric amount or only a slight excess of the brominating agent. - Add the brominating agent dropwise and at a controlled temperature to avoid localized high concentrations. - Ensure the acetylation of 2-aminopyridine is complete before proceeding with bromination.
Unreacted Starting Material - For the acetylation step, allow for sufficient reaction time and monitor by TLC. - For the bromination step, ensure the reaction goes to completion by monitoring with TLC.
Side Reactions - Control the reaction temperature to minimize the formation of temperature-sensitive byproducts. - Use high-purity starting materials and solvents.

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamidopyridine (Acetylation)

Materials:

  • 2-Aminopyridine

  • Acetic Anhydride

  • Glacial Acetic Acid

  • Ice

  • Water

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride dropwise to the cooled solution while stirring. The reaction is exothermic, and the temperature should be maintained below 20°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC until the 2-aminopyridine spot disappears.

  • Carefully pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain crude 2-acetamidopyridine, which can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.

Protocol 2: Synthesis of this compound (Bromination)

Materials:

  • 2-Acetamidopyridine

  • Glacial Acetic Acid

  • Bromine

  • Water

  • Sodium bisulfite solution

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-acetamidopyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled and stirred solution. Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the 2-acetamidopyridine spot disappears.

  • Pour the reaction mixture into ice-water.

  • Add a sodium bisulfite solution to quench any unreacted bromine (the orange color will disappear).

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

Table 1: Reaction Parameters for the Acetylation of 2-Aminopyridine

ParameterConditionYield (%)Reference
Reactant Ratio (2-aminopyridine:acetic anhydride) 1:1.666.5 (for the overall two steps)[4]
Solvent Acetic Acid-Generic Protocol
Temperature < 20°C (addition), then RT-Generic Protocol
Reaction Time 1-2 hours-Generic Protocol

Table 2: Reaction Parameters for the Bromination of 2-Acetamidopyridine

ParameterConditionYield (%)Reference
Brominating Agent Br₂ in Acetic Acid-[5]
**Reactant Ratio (2-acetamidopyridine:Br₂) **1:1.166.5 (for the overall two steps)[4]
Solvent Glacial Acetic Acid-[5]
Temperature 50°C66.5 (for the overall two steps)[4]
Reaction Time 2-4 hours-Generic Protocol

Visualizations

Synthesis_Workflow Start 2-Aminopyridine Acetylation Acetylation (Acetic Anhydride, Acetic Acid) Start->Acetylation Intermediate 2-Acetamidopyridine Acetylation->Intermediate Bromination Bromination (Bromine, Acetic Acid) Intermediate->Bromination Workup Workup & Purification Bromination->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield Observed Check_Acetylation Check Acetylation Completion (TLC) Start->Check_Acetylation Incomplete_Acetylation Incomplete Acetylation Check_Acetylation->Incomplete_Acetylation No Check_Bromination Check Bromination Completion (TLC) Check_Acetylation->Check_Bromination Yes Optimize_Acetylation Increase Acetic Anhydride / Reaction Time Incomplete_Acetylation->Optimize_Acetylation Optimize_Acetylation->Check_Acetylation Incomplete_Bromination Incomplete Bromination Check_Bromination->Incomplete_Bromination No Check_Workup Review Workup & Purification Check_Bromination->Check_Workup Yes Optimize_Bromination Optimize Brominating Agent / Temperature Incomplete_Bromination->Optimize_Bromination Optimize_Bromination->Check_Bromination Losses Significant Losses Check_Workup->Losses Yes Yield_Improved Yield Improved Check_Workup->Yield_Improved No Optimize_Purification Optimize Extraction / Recrystallization Losses->Optimize_Purification Optimize_Purification->Check_Workup

Caption: A troubleshooting decision tree for addressing low product yield.

Caption: Electrophilic bromination mechanism of 2-acetamidopyridine. (Note: Image placeholders would be replaced with actual chemical structure images in a functional environment).

References

Technical Support Center: Purification of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 5-Acetamido-2-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification methods for solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity.

Q2: What are the typical impurities encountered in the synthesis of this compound?

A2: Common impurities can include:

  • Unreacted starting materials: 2-Amino-5-bromopyridine and acetic anhydride (or acetic acid as a byproduct).

  • Over-brominated species: Di-brominated acetamido-pyridines, arising from impurities in the 2-amino-5-bromopyridine starting material (e.g., 2-amino-3,5-dibromopyridine).[1][2]

  • Di-acetylated byproducts: Formation of a di-acetylated derivative of the starting aminopyridine under harsh reaction conditions.[3]

  • Positional isomers: If the starting material was a mixture of isomers.

Q3: How can I assess the purity of my this compound product?

A3: Purity is typically assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.[3]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To obtain quantitative data on purity levels.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify any impurities.

Q4: My purified this compound is discolored (yellow or brown). What is the cause and how can I fix it?

A4: Discoloration is usually due to the presence of colored impurities.[3] These can often be removed by treating a solution of the crude product with activated charcoal before the final purification step (e.g., hot filtration during recrystallization).[3]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Solution(s)
Low or no crystal formation upon cooling. - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated.- Concentrate the solution by evaporating some of the solvent and allow it to cool again.[4][5]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[4][6]
The compound "oils out" instead of forming crystals. - The melting point of the compound is lower than the boiling point of the solvent.- The presence of significant impurities is depressing the melting point.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4][7]- Consider purification by column chromatography first to remove the bulk of the impurities.
Low recovery of the purified product. - Too much solvent was used for recrystallization, leaving a significant amount of product in the mother liquor.- The crystals were washed with too much cold solvent.- Concentrate the mother liquor to obtain a second crop of crystals.[8]- Use a minimal amount of ice-cold solvent to wash the crystals.[6]
The final product is still impure. - The chosen recrystallization solvent is not optimal for separating the specific impurities present.- The impurities have very similar solubility profiles to the desired product.- Perform small-scale solubility tests to find a more suitable single solvent or a mixed solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[8]- If impurities persist, an alternative purification method like column chromatography may be necessary.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of the product from impurities (co-elution). - The eluent system is not optimized.- The column is overloaded with the crude product.- The flow rate is too high.- Optimize the eluent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for the desired compound.- Use a larger column or reduce the amount of crude material loaded.- Decrease the flow rate to allow for better equilibration.
The product elutes too quickly with the solvent front. - The eluent is too polar.- Start with a less polar eluent and gradually increase the polarity (gradient elution).
The product does not move from the baseline. - The eluent is not polar enough.- Gradually increase the polarity of the eluent. A common solvent system for compounds of this type is a gradient of hexanes and ethyl acetate.
Cracking or channeling of the silica gel bed. - The column was not packed properly.- The column ran dry.- Ensure the silica gel is packed as a uniform slurry.- Always maintain a level of solvent above the silica bed.

Experimental Protocols

Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol. Add the solvent portion-wise while heating and stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, or if the solution is colored and has been treated with activated charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or seeding with a pure crystal.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate). Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Troubleshooting Workflow

Purification_Troubleshooting start Crude this compound purity_check Assess Purity (TLC, MP) start->purity_check recrystallization Attempt Recrystallization purity_check->recrystallization Impure pure_product Pure Product purity_check->pure_product Pure recrystallization->pure_product Successful impure_product Product Still Impure recrystallization->impure_product Fails oiling_out Compound Oils Out recrystallization->oiling_out Fails no_crystals No Crystals Form recrystallization->no_crystals Fails column_chrom Perform Column Chromatography column_chrom->pure_product Successful poor_separation Poor Separation column_chrom->poor_separation Fails impure_product->column_chrom optimize_recryst Optimize Recrystallization (Different Solvent/Mix) oiling_out->optimize_recryst no_crystals->optimize_recryst optimize_column Optimize Chromatography (Solvent Gradient, Different Stationary Phase) poor_separation->optimize_column optimize_recryst->recrystallization Retry optimize_recryst->column_chrom Fails Again optimize_column->column_chrom Retry

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Suzuki Coupling of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki coupling of 5-Acetamido-2-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance for this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in the Suzuki coupling of this compound?

A1: The most prevalent side reactions are:

  • Protodeboronation: The boronic acid reagent is converted back to its corresponding arene, consuming the nucleophile. This is a common issue with heteroaryl boronic acids and is influenced by pH and the presence of water.[1]

  • Homocoupling: The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst which gets reduced to Pd(0) by homocoupling two boronic acid molecules.

  • Dehalogenation: The this compound is reduced to 5-acetamidopyridine, removing the reactive bromide. This can be caused by certain phosphine ligands and bases, especially at elevated temperatures.[2]

  • Hydrolysis of the Acetamido Group: While generally stable, prolonged exposure to harsh basic conditions and high temperatures could potentially lead to the hydrolysis of the acetamido group to the corresponding amine. However, successful couplings with similar substrates under standard conditions suggest this is not a major side reaction.

Q2: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A2: Low or no yield can stem from several factors:

  • Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. Using bulky phosphine ligands can help mitigate this.

  • Poor Quality Reagents: Degradation of the boronic acid (e.g., formation of boroxines) or impurities in the starting materials can hinder the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A thorough screening of these parameters may be necessary.

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation and promote homocoupling.[2]

Q3: How can I minimize the formation of the homocoupling byproduct of my boronic acid?

A3: To suppress homocoupling:

  • Thorough Degassing: Rigorously degas your solvents and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce the extent of homocoupling that can occur during the in-situ reduction of Pd(II) precatalysts.

  • Control Stoichiometry: Using a slight excess of the this compound can sometimes favor the cross-coupling reaction over the homocoupling of the boronic acid.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Expected Outcome
Catalyst Inhibition • Switch to a bulkier phosphine ligand (e.g., SPhos, XPhos). • Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).Improved yield due to reduced coordination of the pyridine nitrogen to the palladium center.
Inefficient Transmetalation • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). K₃PO₄ is often effective for challenging couplings.[2] • Ensure the base is finely powdered and dry.An optimal base will effectively form the boronate species, facilitating transmetalation and increasing the reaction rate.
Poor Reagent Quality • Use freshly purchased or purified this compound. • Use a high-quality boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).Improved reproducibility and yield by eliminating interfering impurities.
Inadequate Degassing • Degas the solvent and reaction mixture thoroughly for at least 15-30 minutes with an inert gas. • Perform 3-4 freeze-pump-thaw cycles for maximum oxygen removal.Reduced catalyst deactivation and minimized homocoupling, leading to a higher yield of the desired product.
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Troubleshooting Steps Effect on Product Distribution
Protodeboronation Product (Arene from Boronic Acid) • Presence of excess water. • Prolonged reaction time at high temperature.• Use anhydrous solvents and dry the base before use. • Consider using a boronic ester (e.g., MIDA or pinacol ester) which are more stable towards protodeboronation.[1] • Monitor the reaction and stop it once the starting material is consumed.Decreased formation of the protodeboronation byproduct and an increased yield of the desired coupled product.
Homocoupling Product (Biaryl from Boronic Acid) • Presence of oxygen. • Use of a Pd(II) precatalyst.• Implement rigorous degassing procedures. • Use a Pd(0) precatalyst such as Pd(PPh₃)₄. • Use a slight excess of the aryl halide.Significant reduction in the homocoupling byproduct, leading to a cleaner reaction profile and easier purification.
Dehalogenation Product (5-Acetamidopyridine) • High reaction temperature. • Certain ligand/base combinations.• Lower the reaction temperature and monitor for longer reaction times. • Screen different phosphine ligands. • Use a milder base such as K₂CO₃ or KF.Reduced formation of the dehalogenated byproduct, preserving the starting material for the desired coupling reaction.
Hydrolysis Product (5-Amino-2-arylpyridine) • Harsh basic conditions. • Prolonged reaction at high temperature.• Use a milder base (K₂CO₃ instead of Cs₂CO₃ or K₃PO₄). • Minimize reaction time by careful monitoring.Preservation of the acetamido group and prevention of the formation of the amino-pyridine byproduct.

Experimental Protocols

The following is a general protocol adapted from a similar substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, which has been shown to be effective.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₃PO₄ (1.5 - 2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • Add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Stir the mixture at room temperature for 30 minutes to ensure good mixing.

  • Heat the reaction mixture to 85-95 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the yields obtained for the Suzuki coupling of a closely related substrate, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids using the protocol described above.[3]

Arylboronic Acid Product Yield (%)
Phenylboronic acidN-(2-methyl-5-phenylpyridin-3-yl)acetamide85
4-Methylphenylboronic acidN-(2-methyl-5-(p-tolyl)pyridin-3-yl)acetamide88
4-Methoxyphenylboronic acidN-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide90
4-Chlorophenylboronic acidN-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide82
4-Fluorophenylboronic acidN-(5-(4-fluorophenyl)-2-methylpyridin-3-yl)acetamide84
3-Nitrophenylboronic acidN-(2-methyl-5-(3-nitrophenyl)pyridin-3-yl)acetamide78
Naphthalen-1-ylboronic acidN-(2-methyl-5-(naphthalen-1-yl)pyridin-3-yl)acetamide75

Visualizations

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add Reactants & Base (this compound, Arylboronic acid, K₃PO₄) B 2. Add Catalyst (Pd(PPh₃)₄) C 3. Add Solvents (Dioxane/Water) D 4. Degas Mixture E 5. Heat to 85-95 °C D->E Inert Atmosphere F 6. Monitor by TLC/LC-MS E->F G 7. Quench & Extract F->G Reaction Complete H 8. Dry & Concentrate I 9. Column Chromatography J Desired Product Troubleshooting_Logic Start Low Yield or No Reaction Check_Degas Is the reaction thoroughly degassed? Start->Check_Degas Check_Catalyst Is the catalyst/ligand combination optimal? Check_Degas->Check_Catalyst Yes Improve_Degas Improve degassing (e.g., freeze-pump-thaw) Check_Degas->Improve_Degas No Check_Base Is the base appropriate and of good quality? Check_Catalyst->Check_Base Yes Change_Ligand Switch to bulky phosphine ligand (e.g., SPhos) Check_Catalyst->Change_Ligand No Check_Reagents Are starting materials pure? Check_Base->Check_Reagents Yes Screen_Base Screen bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Check_Base->Screen_Base No Purify_Reagents Purify starting materials/ Use boronate ester Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Improve_Degas->Check_Catalyst Change_Ligand->Check_Base Screen_Base->Check_Reagents Purify_Reagents->Success Side_Reactions cluster_products Possible Products cluster_side_products Side Products Reactants This compound + Arylboronic Acid Pd Catalyst, Base Desired_Product Desired Product (5-Acetamido-2-arylpyridine) Reactants:start->Desired_Product Suzuki Coupling Protodeboronation Protodeboronation (Arene) Reactants:start->Protodeboronation H₂O, Heat Homocoupling Homocoupling (Aryl-Aryl) Reactants:start->Homocoupling O₂, Pd(II) Dehalogenation Dehalogenation (5-Acetamidopyridine) Reactants:start->Dehalogenation Hydride Source

References

Technical Support Center: Optimizing Reaction Conditions for 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Acetamido-2-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: The two most common synthetic strategies for preparing this compound are:

  • Route A: Acetylation of 5-amino-2-bromopyridine.

  • Route B: Bromination of 5-acetamidopyridine.

Q2: Which synthetic route is generally preferred?

A2: The choice of route often depends on the availability and cost of the starting materials. The acetylation of 5-amino-2-bromopyridine (Route A) is often more direct if the starting amine is readily available. Bromination of 5-acetamidopyridine (Route B) can also be effective, but controlling the regioselectivity of the bromination can be a challenge, potentially leading to isomeric impurities.

Q3: What are the critical parameters to control during the synthesis?

A3: Key parameters to monitor and control include reaction temperature, the stoichiometry of the reagents (especially the brominating agent), and reaction time. For instance, in acetylation reactions, temperature control is crucial to prevent side reactions.[1] In bromination reactions, careful control of the brominating agent's stoichiometry is necessary to avoid over-bromination, which can lead to di- or poly-brominated byproducts.[2][3]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the progress of the reaction.[1] By comparing the reaction mixture to the starting material, you can determine when the starting material has been consumed and the product has formed.

Troubleshooting Guides

Route A: Acetylation of 5-amino-2-bromopyridine

This route involves the N-acetylation of 5-amino-2-bromopyridine using an acetylating agent like acetic anhydride or acetyl chloride.

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive acetylating agent (e.g., hydrolyzed acetic anhydride).Use a fresh, unopened bottle of the acetylating agent.
Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction by TLC.
Incomplete Reaction Insufficient amount of acetylating agent.Use a slight excess (1.1-1.5 equivalents) of the acetylating agent to ensure complete conversion of the starting amine.[1]
Poor solubility of the starting material.Select a solvent in which the starting amine has good solubility.
Formation of Multiple Products Reaction temperature is too high, leading to side reactions.Maintain the reaction temperature, especially during the addition of the acetylating agent, which can be exothermic.[1]
Difficult Product Isolation Product is soluble in the aqueous phase during workup.Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Route B: Bromination of 5-acetamidopyridine

This route involves the electrophilic bromination of 5-acetamidopyridine. The acetamido group is an activating, ortho-, para-director. Since the para position is blocked by the nitrogen atom, the bromine is directed to the ortho position (C2 or C6).

Troubleshooting Common Issues:

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive brominating agent.Use a fresh, properly stored brominating agent.
Reaction conditions are too mild.Consider using a stronger brominating agent or a suitable catalyst.
Formation of Di-brominated Byproduct (e.g., 5-Acetamido-2,6-dibromopyridine) Excess brominating agent.Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise or as a solution to maintain a low concentration.[2]
Reaction temperature is too high.Perform the reaction at a lower temperature to improve selectivity.[2]
Formation of Isomeric Byproducts Lack of regioselectivity.The acetamido group should direct the bromination primarily to the 2-position. If other isomers are observed, purification by column chromatography will be necessary.
Difficult Product Isolation Product co-elutes with starting material or byproducts during chromatography.Optimize the solvent system for column chromatography to achieve better separation.

Experimental Protocols

Route A: Acetylation of 5-amino-2-bromopyridine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-amino-2-bromopyridine (1.0 equivalent) in a suitable solvent such as glacial acetic acid or pyridine.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Acetic Anhydride: Slowly add acetic anhydride (1.1-1.5 equivalents) dropwise to the stirred solution. Monitor the internal temperature to ensure it remains below the desired temperature.[1]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench any excess acetic anhydride.

  • Isolation: If the product precipitates, collect it by vacuum filtration. If not, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Route B: Bromination of 5-acetamidopyridine

This protocol is a general guideline and may require optimization based on the chosen brominating agent.

  • Reaction Setup: Dissolve 5-acetamidopyridine (1.0 equivalent) in a suitable solvent (e.g., acetic acid, chloroform, or acetonitrile) in a round-bottom flask protected from light.

  • Cooling: Cool the solution to the desired temperature (e.g., 0-5 °C).

  • Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) (1.0-1.1 equivalents) to the reaction mixture. The addition can be done in portions or as a solution in the reaction solvent.

  • Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench any remaining brominating agent with a reducing agent solution (e.g., sodium thiosulfate).

  • Isolation: Neutralize the reaction mixture and extract the product with a suitable organic solvent.

  • Purification: The crude product should be purified by column chromatography to separate the desired product from any unreacted starting material and di-brominated byproducts.

Summary of Reaction Conditions

Route A: Acetylation of 5-amino-2-bromopyridine

ParameterRecommended Conditions
Starting Material 5-amino-2-bromopyridine
Reagent Acetic anhydride (1.1-1.5 eq.)
Solvent Glacial acetic acid, Pyridine
Temperature 0-25 °C
Reaction Time 1-3 hours

Route B: Bromination of 5-acetamidopyridine

ParameterRecommended Conditions
Starting Material 5-acetamidopyridine
Reagent N-Bromosuccinimide (NBS) or Bromine (1.0-1.1 eq.)
Solvent Acetic acid, Chloroform, Acetonitrile
Temperature 0-50 °C
Reaction Time 1-4 hours

Visualizations

experimental_workflow_A cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-amino-2-bromopyridine cool Cool to 0-5 °C start->cool add Add Acetic Anhydride cool->add react Stir at Room Temp add->react monitor Monitor by TLC react->monitor quench Quench with Ice Water monitor->quench Reaction Complete isolate Isolate Product quench->isolate purify Purify isolate->purify end This compound purify->end experimental_workflow_B cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-acetamidopyridine cool Cool to 0-5 °C start->cool add Add Brominating Agent cool->add react Stir at Temp add->react monitor Monitor by TLC react->monitor quench Quench with Reductant monitor->quench Reaction Complete isolate Isolate Product quench->isolate purify Purify isolate->purify end This compound purify->end troubleshooting_logic cluster_low_yield Low/No Product cluster_impurities Impure Product cluster_solutions Potential Solutions start Problem Encountered check_reagents Check Reagent Activity start->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions over_reaction Over-Bromination/ Side Reactions? start->over_reaction incomplete_reaction Incomplete Reaction? start->incomplete_reaction sol_reagent Use Fresh Reagents check_reagents->sol_reagent sol_conditions Optimize Temp/Time check_conditions->sol_conditions sol_stoichiometry Adjust Stoichiometry over_reaction->sol_stoichiometry sol_purification Optimize Purification over_reaction->sol_purification incomplete_reaction->sol_conditions incomplete_reaction->sol_purification

References

Technical Support Center: Deprotection of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of the acetamido group in 5-Acetamido-2-bromopyridine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this chemical transformation.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the deprotection of this compound to yield 5-Amino-2-bromopyridine.

Issue 1: Incomplete or Slow Reaction

Q: My deprotection reaction is not going to completion, or is proceeding very slowly. What are the possible causes and how can I address this?

A: Incomplete or sluggish reactions are common issues in the hydrolysis of amides. Several factors could be contributing to this problem:

  • Insufficiently Harsh Conditions: Acetamido groups on electron-deficient rings like pyridine can be stubborn to hydrolyze. If you are using mild acidic or basic conditions, they may not be sufficient.

    • Troubleshooting:

      • Acidic Conditions: Increase the concentration of the acid (e.g., from 2M HCl to 6M or concentrated HCl). Elevating the reaction temperature is also a key factor; refluxing is often necessary.

      • Basic Conditions: Increase the concentration of the base (e.g., from 1M NaOH to 5M NaOH). Consider using a co-solvent like ethanol or methanol to improve the solubility of the starting material, and increase the temperature to reflux.

  • Poor Solubility: this compound may have limited solubility in purely aqueous acidic or basic solutions.

    • Troubleshooting: The addition of a co-solvent such as ethanol, methanol, or dioxane can significantly improve solubility and reaction rate.

  • Inadequate Temperature: Amide hydrolysis is often a thermally demanding process.

    • Troubleshooting: Ensure your reaction is heated to a sufficiently high temperature, typically reflux. Monitor the internal temperature of the reaction to ensure it is at the desired level.

Issue 2: Product Degradation or Side Product Formation

Q: I am observing significant side product formation or degradation of my desired 5-Amino-2-bromopyridine. What are the likely side reactions and how can I minimize them?

A: The presence of a bromine atom on the pyridine ring introduces the possibility of side reactions, especially under harsh conditions.

  • Debromination: Under forcing acidic conditions, particularly with prolonged heating, there is a risk of losing the bromine atom.

    • Troubleshooting:

      • Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time.

      • Employ the mildest effective conditions. For instance, try a lower concentration of acid at reflux before resorting to concentrated acid.

  • Hydrolysis of the Bromo Group: While less common, under very harsh nucleophilic conditions, the bromo group could be susceptible to substitution.

    • Troubleshooting: If basic hydrolysis is leading to this side product, consider switching to acidic conditions.

  • Ring Opening: Pyridine rings can be susceptible to ring-opening under certain conditions, although this is less likely under standard hydrolytic procedures.

    • Troubleshooting: Stick to well-established procedures for amide hydrolysis on pyridine rings and avoid overly aggressive reagents.

Issue 3: Difficult Product Isolation and Purification

Q: I am having trouble isolating and purifying my 5-Amino-2-bromopyridine product. What are some effective work-up and purification strategies?

A: The basicity of the resulting amino group requires a careful work-up procedure.

  • Aqueous Work-up:

    • After acidic hydrolysis, the product will be present as an ammonium salt. The reaction mixture needs to be cooled and then carefully neutralized with a base (e.g., NaOH, NaHCO₃, or NH₄OH) to a pH of 7-8 to precipitate the free amine.

    • After basic hydrolysis, the product may be soluble in the basic solution. Careful neutralization with an acid (e.g., HCl) to pH 7-8 will be necessary.

  • Extraction: Once neutralized, the product can be extracted from the aqueous layer using an organic solvent like dichloromethane (DCM), ethyl acetate, or chloroform.

  • Purification:

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) can be an effective purification method.

    • Column Chromatography: For more challenging purifications, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common technique.

Experimental Protocols

Below are detailed methodologies for common deprotection strategies.

Method 1: Acidic Hydrolysis

This is a robust and frequently employed method for the deprotection of acetamides.

  • Reagents and Equipment:

    • This compound

    • Hydrochloric Acid (6M or concentrated)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer

    • Standard work-up and extraction glassware

  • Procedure:

    • To a round-bottom flask, add this compound.

    • Add a sufficient volume of hydrochloric acid (e.g., 10 mL per gram of starting material).

    • Equip the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or by the dropwise addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Method 2: Basic Hydrolysis

Alkaline hydrolysis offers an alternative to acidic conditions.

  • Reagents and Equipment:

    • This compound

    • Sodium Hydroxide (e.g., 20% aqueous solution)

    • Ethanol (optional, as a co-solvent)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Magnetic stirrer

  • Procedure:

    • In a round-bottom flask, suspend this compound in a 20% aqueous solution of sodium hydroxide.

    • If solubility is an issue, add ethanol as a co-solvent.

    • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture with hydrochloric acid to a pH of 7-8.

    • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify as needed.

Data Presentation

The following table summarizes typical conditions for the deprotection of acetamides, which can be adapted for this compound.

MethodReagentsSolventTemperature (°C)Typical Reaction Time (h)Yield (%)Notes
Acidic Hydrolysis 6M - conc. HClWater/EthanolReflux4 - 24Moderate to HighPotential for debromination with prolonged heating.
Basic Hydrolysis 10-20% NaOHWater/EthanolReflux2 - 12Moderate to HighCo-solvent often required for solubility.
Mild Deprotection Thionyl chloride, Pyridine1,2-dichloroethaneRoom Temperature~4High (for related substrates)[1][2]A milder alternative to harsh acidic or basic conditions.[1][2]

Visualizations

Experimental Workflow for Acidic Hydrolysis

Deprotection_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start This compound + HCl reflux Heat to Reflux (4-24h) start->reflux 1. neutralize Cool & Neutralize (pH 7-8) reflux->neutralize 2. extract Extract with Organic Solvent neutralize->extract 3. dry Dry & Concentrate extract->dry 4. purify Recrystallization or Column Chromatography dry->purify 5. product 5-Amino-2-bromopyridine purify->product Final Product

Caption: Workflow for the acidic hydrolysis of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_incomplete cluster_side cluster_isolation issue Problem Encountered incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_products Side Products issue->side_products isolation_issue Isolation Issues issue->isolation_issue cause_incomplete1 Insufficiently Harsh Conditions incomplete_rxn->cause_incomplete1 cause_incomplete2 Poor Solubility incomplete_rxn->cause_incomplete2 cause_side1 Debromination side_products->cause_side1 cause_isolation1 Incorrect pH during Work-up isolation_issue->cause_isolation1 solution_incomplete1 Increase Acid/Base Conc. &/or Temperature cause_incomplete1->solution_incomplete1 solution_incomplete2 Add Co-solvent (e.g., Ethanol) cause_incomplete2->solution_incomplete2 solution_side1 Monitor Reaction Time Use Milder Conditions cause_side1->solution_side1 solution_isolation1 Careful Neutralization to pH 7-8 cause_isolation1->solution_isolation1

Caption: Troubleshooting logic for common deprotection issues.

References

Technical Support Center: 5-Acetamido-2-bromopyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 5-Acetamido-2-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound resulting in a low yield?

A1: Low yields with this compound can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2][3] Additionally, the electron-withdrawing nature of the acetamido group can influence the reactivity of the C-Br bond. Common issues include inactive catalyst, suboptimal reaction conditions (base, solvent, temperature), and the presence of oxygen which can deactivate the Pd(0) catalyst.[1][4]

Q2: What are the most common side reactions observed during the cross-coupling of this compound?

A2: Common side reactions include:

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki coupling) or two molecules of the terminal alkyne (in Sonogashira coupling).[3][5] This is often promoted by the presence of oxygen.[3][5]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This can be caused by excess water or high temperatures.

  • Dehalogenation: The reduction of the C-Br bond of this compound, leading to the formation of 5-acetamidopyridine. This can occur at high temperatures or with certain ligand/base combinations.[4]

Q3: How can I minimize the homocoupling of my boronic acid/alkyne?

A3: To minimize homocoupling, it is crucial to rigorously degas the reaction mixture and solvents to remove oxygen.[3][5] This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using the freeze-pump-thaw technique.[4] Using a slight excess of the this compound can also help suppress this side reaction.

Q4: Is it necessary to protect the acetamido group during the cross-coupling reaction?

A4: Generally, the acetamido group is stable under the conditions of most palladium-catalyzed cross-coupling reactions and does not require protection. However, under strongly basic conditions, hydrolysis to the corresponding amine can occur.

Troubleshooting Guides

Issue 1: Low to No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium source is of good quality. For Pd(II) precatalysts, ensure complete reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active pre-catalyst.[1]
Catalyst Poisoning by Pyridine Nitrogen Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent coordination.[3]
Suboptimal Reaction Conditions Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), solvents (e.g., Dioxane, Toluene, DMF, often with water), and temperatures (typically 80-110 °C).[1][4]
Oxygen Sensitivity Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3][4]
Poor Reagent Quality Use high-purity starting materials, solvents, and reagents. Ensure boronic acids have not degraded and solvents are anhydrous where required.
Issue 2: Significant Side Product Formation
Side Product Potential Cause Suggested Solution
Homocoupling Presence of oxygen.[3][5]Rigorously degas the reaction mixture and solvents.[3][4] Use a slight excess of this compound.
Protodeboronation Excess water, high temperatures, or inappropriate base.Use anhydrous solvents. Consider using boronic esters (e.g., pinacol esters) which are more stable.[3] Use a milder base and optimize the reaction temperature.
Dehalogenation High temperatures, certain phosphine ligands.[4]Try a different ligand or a milder base. Lowering the reaction temperature may also be beneficial.[4]

Data Presentation: Catalyst System Comparison

The selection of an appropriate catalyst system is critical for a successful cross-coupling reaction. Below is a summary of catalyst systems for Suzuki, Buchwald-Hartwig, and Sonogashira couplings with substrates similar to this compound.

Table 1: Suzuki Coupling of Bromopyridines with Arylboronic Acids
Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9578-88
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100High (Expected)
PdCl₂(dppf)dppfK₂CO₃Acetonitrile/H₂O80Good
Pd₂(dba)₃XPhosK₃PO₄THF80High (Expected)
Table 2: Buchwald-Hartwig Amination of 2-Bromopyridines
Palladium SourceLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XPhosNaOtBuToluene80-110
Pd(OAc)₂RuPhosK₂CO₃1,4-Dioxane100
XPhos Pd G3(internal)Cs₂CO₃Toluene80-110
Pd₂(dba)₃BINAPCs₂CO₃Toluene110
Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes
Palladium CatalystCopper Co-catalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp.High
PdCl₂(PPh₃)₂CuIEt₃NDMF10092
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF10096
Pd(OAc)₂ / PPh₃CuIEt₃NDMF10085

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.[3]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask.[6]

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene). Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6] Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide co-catalyst (1-5 mol%).[7]

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by the amine base (e.g., Et₃N, 2-3 equiv.). Add the terminal alkyne (1.1-1.2 equiv.) dropwise.[7]

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 100 °C) until completion, as monitored by TLC or LC-MS.[7]

  • Work-up: Dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Workflow cluster_start Start cluster_selection Catalyst System Selection cluster_optimization Optimization & Troubleshooting cluster_end Outcome start Define Coupling Partners: This compound + Nucleophile suzuki Suzuki Coupling (Boronic Acid) start->suzuki Choose Reaction Type buchwald Buchwald-Hartwig (Amine) start->buchwald Choose Reaction Type sonogashira Sonogashira (Alkyne) start->sonogashira Choose Reaction Type optimization Reaction Optimization: - Ligand Screening - Base Screening - Solvent Screening - Temperature suzuki->optimization Initial Conditions buchwald->optimization Initial Conditions sonogashira->optimization Initial Conditions troubleshooting Troubleshooting: - Low Yield - Side Reactions - Catalyst Deactivation optimization->troubleshooting Unsatisfactory Result product Desired Cross-Coupled Product optimization->product Successful Reaction troubleshooting->optimization Re-optimize

Caption: General workflow for catalyst selection in cross-coupling reactions.

Troubleshooting_Flowchart start Low Yield or No Reaction check_catalyst Check Catalyst System: - Active Pd Source? - Appropriate Ligand? start->check_catalyst check_conditions Review Reaction Conditions: - Base Strength/Solubility? - Solvent Choice? - Temperature? start->check_conditions check_setup Verify Experimental Setup: - Thoroughly Degassed? - Inert Atmosphere Maintained? start->check_setup side_reactions Analyze for Side Reactions: - Homocoupling? - Protodeboronation? - Dehalogenation? start->side_reactions optimize_catalyst Screen Catalysts & Ligands (e.g., Buchwald ligands) check_catalyst->optimize_catalyst Yes optimize_conditions Screen Bases, Solvents, & Temperature check_conditions->optimize_conditions Yes improve_degassing Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) check_setup->improve_degassing Yes address_side_reactions Address Specific Side Reaction: - Adjust Stoichiometry - Use Milder Conditions side_reactions->address_side_reactions Yes

Caption: Troubleshooting flowchart for cross-coupling reactions.

References

troubleshooting low conversion rates with 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Acetamido-2-bromopyridine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly low conversion rates, encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: I am experiencing very low or no yield in my cross-coupling reaction with this compound. What are the most common causes?

Low conversion rates with this compound in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination are common and often multifactorial. The primary culprits include:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. This is a well-documented issue with pyridine-containing substrates.[1][2]

  • Inactive Catalyst Species: The active Pd(0) catalyst may not be forming efficiently from the precatalyst, or it could be deactivating due to exposure to air or moisture.[2][3]

  • Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and may not be optimized for this specific substrate.[2]

  • Inefficient Oxidative Addition: The carbon-bromine (C-Br) bond on the pyridine ring can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-limiting.[1]

  • Poor Reagent Quality: Impurities in starting materials, solvents, or degradation of reagents like boronic acids can negatively impact the reaction.[2]

Q2: My reaction is generating significant side products. What are they and how can I minimize them?

Several side reactions can compete with your desired transformation, lowering the yield. Key side reactions include:

  • Homocoupling: This is the self-coupling of your boronic acid or organostannane reagent. It is often promoted by the presence of oxygen in the reaction mixture.[1][2][4] Rigorous degassing of all solvents and maintaining a strict inert atmosphere is the most effective solution.[1][2]

  • Protodeboronation: This is the protonolysis of the boronic acid, replacing the boronic acid group with a hydrogen atom. It is often caused by excess water or non-optimal basic conditions.[1][4] Using anhydrous solvents, stable boronic esters (e.g., pinacol esters), or potassium trifluoroborate salts can mitigate this issue.[1]

  • Dehalogenation (Hydrodehalogenation): The bromine atom on the pyridine ring is replaced by a hydrogen atom. This can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[2][5] Screening different ligands or using a milder base and lower temperature may help.[2]

  • Acetamido Group Hydrolysis: Under certain basic or acidic conditions, particularly at high temperatures in the presence of water, the acetamido group can be hydrolyzed to an amino group.[6][7] This changes the electronic properties of the substrate and can lead to undesired products. Monitoring the reaction for the appearance of the corresponding amine is recommended.

Q3: How do I select the right ligand and catalyst for my reaction?

The choice of ligand is crucial for overcoming catalyst inhibition by the pyridine nitrogen.

  • For Suzuki Coupling: Bulky, electron-rich phosphine ligands are highly recommended. Ligands such as SPhos, XPhos, and RuPhos can effectively shield the palladium center, preventing coordination with the pyridine nitrogen and facilitating the oxidative addition step.[1] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ or highly active Buchwald precatalysts can also be beneficial over generating the active species in situ from Pd(II) sources like Pd(OAc)₂.[2][8]

  • For Buchwald-Hartwig Amination: Sterically bulky ligands are essential to prevent the pyridine substrate from poisoning the catalyst.[3] Ligands like Xantphos are often effective. The choice of palladium source, such as Pd₂(dba)₃ or a G3 precatalyst, should be optimized.[3][9]

Q4: What is the optimal base and solvent system for coupling reactions with this compound?

A screening of bases and solvents is often necessary to find the optimal conditions.[2]

  • Base: The base activates the boronic acid in Suzuki couplings and deprotonates the amine in Buchwald-Hartwig reactions.[2][3]

    • For Suzuki reactions, inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are commonly used.[2][8] K₃PO₄ is often a good choice for challenging couplings.[2][8]

    • For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically employed.[3]

  • Solvent: The solvent must dissolve both the organic substrates and the inorganic base.

    • Mixtures of an organic solvent and water (e.g., 1,4-dioxane/water, Toluene/water, THF/water) are standard for Suzuki couplings.[2][8][10]

    • Anhydrous, aprotic solvents like toluene or 1,4-dioxane are preferred for Buchwald-Hartwig aminations to minimize side reactions.[3][11]

Troubleshooting Guide: Low Conversion Rate

Use this guide to diagnose and solve low-yield issues systematically.

G Troubleshooting Workflow: Low Conversion Rate cluster_optimization Systematic Optimization start Low Conversion Rate Observed check_purity 1. Verify Reagent Purity & Integrity (Substrates, Solvents, Catalyst) start->check_purity check_atmosphere 2. Ensure Strict Inert Atmosphere (Thoroughly Degas Solvents) check_purity->check_atmosphere If pure success Problem Resolved: High Conversion Achieved check_purity->success Impurity found & resolved optimize_ligand 3. Optimize Ligand (Screen Bulky, Electron-Rich Ligands e.g., XPhos, SPhos) check_atmosphere->optimize_ligand If inert check_atmosphere->success Oxygen excluded optimize_base 4. Optimize Base (Screen K₃PO₄, Cs₂CO₃, NaOtBu) optimize_ligand->optimize_base If no improvement optimize_ligand->success Yield improves optimize_solvent 5. Optimize Solvent System (e.g., Dioxane/H₂O, Toluene) optimize_base->optimize_solvent If no improvement optimize_base->success Yield improves optimize_temp 6. Optimize Temperature (Incrementally Increase) optimize_solvent->optimize_temp If no improvement optimize_solvent->success Yield improves analyze_sides 7. Analyze Side Products (LC-MS, NMR) optimize_temp->analyze_sides If still low optimize_temp->success Yield improves analyze_sides->success Side reaction identified & suppressed

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Data Presentation: Parameter Optimization

The following table illustrates a hypothetical optimization matrix for a Suzuki-Miyaura coupling reaction. A systematic screening of parameters is often the key to improving yields.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)90< 10
2Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)9025
3Pd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)9065
4Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)9082
5Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)100 88
6XPhos Pd G3 (2)-K₃PO₄ (2)Toluene/H₂O (4:1)10091

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[8]

  • Base (e.g., K₃PO₄, 2.0 equiv)[8]

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)[8]

  • Schlenk flask or reaction vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Under a positive flow of inert gas, add the palladium catalyst.

  • Add the degassed solvent system via syringe.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 85-95 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pdII Ar-Pd(II)L₂(Br) ox_add->pdII trans Transmetalation pdII->trans pdII_ar Ar-Pd(II)L₂(Ar') trans->pdII_ar red_elim Reductive Elimination pdII_ar->red_elim red_elim->pd0 Catalyst Regeneration product Product (Ar-Ar') red_elim->product arbr This compound (Ar-Br) arbr->ox_add ar_boronic Ar'B(OH)₂ + Base ar_boronic->trans

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general starting point for the C-N coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 2 mol%)[3]

  • Ligand (e.g., Xantphos, 4 mol%)[9]

  • Base (e.g., NaOtBu, 1.4 equiv)[3]

  • Anhydrous, degassed solvent (e.g., Toluene)[3]

  • Glovebox or Schlenk line setup

Procedure:

  • In a glovebox or under a positive flow of inert gas, add this compound, the base, and the ligand to an oven-dried reaction vial.[3]

  • Add the palladium source.

  • Add the anhydrous, degassed solvent, followed by the amine via syringe.

  • Seal the vial tightly and place it in a preheated heating block or oil bath (e.g., 100-110 °C).[3][12]

  • Stir the reaction for the specified time (typically 12-24 hours), monitoring progress by LC-MS.[3]

  • After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a plug of celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Caption: Competing side reactions that can lower the yield of the desired product.

References

Technical Support Center: Alternative Brominating Agents for 5-Acetamidopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals, offering detailed insights into alternative brominating agents for 5-acetamidopyridine. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to address specific issues that may be encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: Why should I use an alternative to molecular bromine (Br₂) for the bromination of 5-acetamidopyridine?

A1: While effective, molecular bromine is a highly toxic, corrosive, and volatile liquid, posing significant handling and safety risks.[1][2] Alternative solid brominating agents such as N-Bromosuccinimide (NBS), Pyridinium Tribromide (PTB), and Copper(II) Bromide (CuBr₂) are safer and easier to handle.[3][4] These reagents often provide improved regioselectivity, which can lead to a cleaner reaction profile with fewer byproducts, simplifying the purification process.[5]

Q2: What is the expected regioselectivity when brominating 5-acetamidopyridine?

A2: The bromination of 5-acetamidopyridine is an electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) at the 5-position is an activating, ortho, para-directing group. Conversely, the nitrogen atom in the pyridine ring is deactivating. The activating effect of the acetamido group generally directs the incoming electrophile. Therefore, bromination is anticipated to occur at the positions ortho to the acetamido group, which are the 4- and 6-positions. The relative ratio of the 4-bromo and 6-bromo isomers can be influenced by steric hindrance from the acetamido group and the reaction conditions.

Q3: My reaction is producing multiple spots on TLC. What are the likely side products?

A3: The formation of multiple products can be attributed to a lack of regioselectivity, leading to a mixture of 4-bromo and 6-bromo isomers, or over-bromination, resulting in di-brominated products.[6] The activating nature of the acetamido group makes the pyridine ring susceptible to polybromination, particularly with an excess of the brominating agent or at elevated temperatures. To minimize the formation of these side products, precise control over the stoichiometry of the brominating agent and the reaction temperature is essential.

Q4: How can I efficiently remove the succinimide byproduct when using N-Bromosuccinimide (NBS)?

A4: Succinimide, the byproduct of NBS reactions, is soluble in water. A standard aqueous workup is typically sufficient for its removal. After the reaction is complete, quenching the reaction mixture with water will dissolve the succinimide. The desired brominated product can then be separated by extraction with a suitable organic solvent, leaving the succinimide behind in the aqueous layer.

Q5: What could be the reason for an incomplete or stalled bromination reaction?

A5: Several factors can contribute to an incomplete reaction. The brominating agent may have degraded, and using a fresh batch is recommended. The reaction may also require more forcing conditions, such as a higher temperature or a longer reaction time. Furthermore, in a highly acidic medium, the pyridine nitrogen can become protonated, which deactivates the ring towards electrophilic substitution and can significantly slow down or halt the reaction.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solutions
Low Reaction Yield - Incomplete reaction. - Degradation of the brominating agent. - Product loss during workup or purification. - Competing side reactions, such as oxidation.[2]- Increase the reaction time or temperature. - Use a fresh batch of the brominating agent. - Optimize the extraction solvent and purification method (e.g., column chromatography). - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products.
Formation of Multiple Isomers - Insufficient regioselectivity of the brominating agent.- Employ a milder brominating agent like NBS or PTB. - Maintain a lower reaction temperature, as this often enhances selectivity. - The choice of solvent can significantly impact regioselectivity; consider screening solvents such as acetonitrile, DMF, or halogenated solvents.[3]
Di- or Poly-bromination - Excess of the brominating agent. - High reactivity of the substrate due to the activating acetamido group.- Use a stoichiometric amount or only a slight excess of the brominating agent. - Add the brominating agent portion-wise to maintain a low concentration throughout the reaction.
Sluggish or Stalled Reaction - Deactivation of the pyridine ring via protonation of the nitrogen atom. - Insufficient activation of the brominating agent.- Avoid strongly acidic conditions. If an acid catalyst is required, opt for a milder one. - For NBS brominations, while typically proceeding via an ionic mechanism for aromatic substrates, a radical initiator (e.g., AIBN) can be used if a radical pathway is intended.[3]
Difficult Product Purification - Co-elution of isomeric products with similar polarities. - Contamination with succinimide from NBS reactions.- Utilize high-performance column chromatography with a carefully optimized eluent system to separate isomers. - Ensure a thorough aqueous wash during the workup to remove water-soluble impurities like succinimide before chromatographic purification.[7]

Comparative Data of Brominating Agents

While specific data for 5-acetamidopyridine is limited, the following table provides a summary of typical reaction conditions and yields for the bromination of analogous activated aromatic and heterocyclic compounds with alternative brominating agents.

Brominating AgentRepresentative SubstrateSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesReference(s)
N-Bromosuccinimide (NBS) 2-AminopyridineAcetonitrileRoom Temp2–4HighSolid, easy to handle, excellent para-selectivity in polar solvents.[8]
Pyridinium Tribromide (PTB) Electron-rich aromaticsAcetic AcidRoom TempVariesGoodA stable, solid reagent that allows for a controlled release of bromine.[9]
Copper(II) Bromide (CuBr₂) AnilinesAcetonitrileRoom Temp0.1–1260–96Excellent for monobromination, proceeds under mild conditions with high regioselectivity for the para-position.[10]

Experimental Protocols

Protocol 1: Bromination of 5-Acetamidopyridine with N-Bromosuccinimide (NBS)

Disclaimer: This is a general protocol and may require optimization for specific experimental setups.

Materials:

  • 5-Acetamidopyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate or dichloromethane (for extraction)

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add 5-acetamidopyridine (1.0 equivalent) and dissolve it in anhydrous acetonitrile under an inert atmosphere (e.g., nitrogen).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (1.05 equivalents) in small portions over 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-6 hours.

  • Monitor the reaction's progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to neutralize any unreacted NBS.

  • Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to isolate the desired brominated product(s).

Visualizations

experimental_workflow Experimental Workflow for Bromination of 5-Acetamidopyridine start Start dissolve Dissolve 5-Acetamidopyridine in anhydrous acetonitrile start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide (portion-wise) cool->add_nbs react Stir at room temperature (2-6 hours) add_nbs->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete quench Quench with Na₂S₂O₃ monitor->quench Reaction complete neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry and concentrate extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

Caption: Workflow for the bromination of 5-acetamidopyridine using NBS.

logical_relationship Decision Tree for Selecting a Brominating Agent start Select Brominating Agent for 5-Acetamidopyridine safety Is ease of handling and safety a primary concern? start->safety selectivity Is high regioselectivity for monobromination critical? safety->selectivity Yes br2 Molecular Bromine (Br₂) (Use with caution) safety->br2 No mild_conditions Are mild reaction conditions required? selectivity->mild_conditions Yes nbs N-Bromosuccinimide (NBS) selectivity->nbs No, but controlled conditions needed mild_conditions->nbs Yes, versatile and generally mild ptb Pyridinium Tribromide (PTB) mild_conditions->ptb Yes, solid reagent for controlled reaction cubr2 Copper(II) Bromide (CuBr₂) mild_conditions->cubr2 Yes, ambient temperature desired

Caption: Decision-making flowchart for selecting a suitable brominating agent.

References

Technical Support Center: Reactivity of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 5-Acetamido-2-bromopyridine. The information is designed to address specific issues encountered during common cross-coupling reactions and to provide guidance on the critical role of solvent selection in achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with this compound is resulting in a low yield. What are the common causes?

A1: Low yields in cross-coupling reactions involving 2-bromopyridines are a common issue. Several factors, often related to the solvent and catalyst system, can contribute to this problem:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, leading to its deactivation. The choice of bulky ligands can help shield the palladium center and mitigate this effect.

  • Poor Reagent Solubility: If this compound, the coupling partner, or the base are not sufficiently soluble in the chosen solvent, the reaction rate will be significantly reduced. The acetamido group can affect the overall solubility profile of the molecule.

  • Suboptimal Solvent Choice: The polarity of the solvent plays a crucial role in stabilizing catalytic intermediates and influencing reaction rates. For instance, polar aprotic solvents can stabilize anionic transition states in Suzuki-Miyaura couplings.[1] A screening of different solvents or solvent mixtures is often necessary to find the optimal conditions.

  • Presence of Water: While some reactions, like the Suzuki-Miyaura coupling, often benefit from an aqueous co-solvent to dissolve inorganic bases, excessive water can lead to unwanted side reactions such as protodeboronation of the boronic acid partner. Conversely, for other reactions, strictly anhydrous conditions are necessary.

  • Inadequate Base: The strength and solubility of the base are critical. The base must be strong enough to participate in the catalytic cycle (e.g., for transmetalation in Suzuki coupling) but not so strong as to cause degradation of the starting materials or products. The choice of base is often linked to the solvent system.

Q2: I am observing significant formation of side products. How can I minimize these?

A2: The formation of side products is a common challenge. The type of side product can often indicate the underlying issue, which is frequently influenced by the solvent:

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) is often promoted by the presence of oxygen. Thoroughly degassing the solvent and reaction mixture is crucial.

  • Dehalogenation: The replacement of the bromine atom with a hydrogen atom can occur, particularly at higher temperatures. Some solvents may be more prone to promoting this side reaction. For example, in Stille couplings, dioxane and DMF have been observed to lead to more dehalogenation compared to toluene.[2]

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and certain bases. Using anhydrous solvents or more stable boronic esters can help minimize this.

Q3: How do I choose the right solvent for my reaction?

A3: The ideal solvent or solvent system depends on the specific reaction being performed. Here are some general guidelines for common reactions with this compound:

  • Suzuki-Miyaura Coupling: A mixture of a polar aprotic solvent and water (e.g., 1,4-dioxane/water or THF/water) is often effective.[2] This combination helps to dissolve both the organic starting materials and the inorganic base.[2]

  • Buchwald-Hartwig Amination: Anhydrous, non-polar aprotic solvents like toluene and 1,4-dioxane are commonly used and have been shown to be effective.[3] More polar solvents like DMF can sometimes be used but may coordinate to the palladium catalyst.

  • Sonogashira Coupling: The choice of solvent can be critical. While polar aprotic solvents like DMF and acetonitrile are often used, non-polar solvents like toluene have been shown to give better yields in some cases by preventing displacement of other ligands from the palladium complex.

  • Heck Coupling: Acetonitrile is a suitable solvent for the Heck reaction of this compound.[4]

A solvent screen is often the best approach to identify the optimal conditions for a specific substrate combination.

Troubleshooting Guides

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Potential Cause Troubleshooting Step Rationale
Poor Reagent Solubility Try a different solvent system, such as DMF/water or toluene/water. Ensure the base is fully dissolved or forms a fine suspension.The acetamido group may alter the solubility of the starting material. The chosen solvent must solubilize all reaction components.
Catalyst Inhibition Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).The pyridine nitrogen can poison the palladium catalyst. Bulky ligands can prevent this coordination.
Inactive Catalyst Use a pre-catalyst or ensure your palladium source is of high quality and properly handled under an inert atmosphere.The active Pd(0) species is sensitive to oxygen.
Suboptimal Base Screen different bases (e.g., K₂CO₃, Cs₂CO₃, KF).The effectiveness of a base can be highly dependent on the solvent system.
Issue 2: Poor Yield in Buchwald-Hartwig Amination
Potential Cause Troubleshooting Step Rationale
Reagent Insolubility Switch to a different anhydrous solvent like 1,4-dioxane or THF if using toluene, or vice-versa.Complete dissolution of the starting materials and base is crucial for an efficient reaction.
Catalyst Decomposition Lower the reaction temperature. Ensure the reaction is run under a strict inert atmosphere.High temperatures can lead to the formation of palladium black (inactive palladium). Oxygen can deactivate the catalyst.
Incorrect Base If using a strong base like NaOtBu, consider a weaker inorganic base such as Cs₂CO₃ or K₃PO₄, especially if your substrates are base-sensitive.The base strength can affect the reaction rate and the stability of functional groups.

Data Presentation: Solvent Effects on Reactivity

The following tables summarize the effect of different solvents on the yield of cross-coupling reactions involving this compound or structurally similar compounds. This data is intended to guide solvent selection and optimization.

Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Arylboronic Acids

Solvent SystemCatalystBaseTemperature (°C)Yield (%)Reference
1,4-Dioxane / H₂O (4:1)Pd(PPh₃)₄K₃PO₄85-95Moderate to Good[5]

Table 2: Representative Data on Solvent Effects in Buchwald-Hartwig Amination of Bromo-heterocycles

SolventCatalyst/LigandBaseTemperature (°C)Outcome
ToluenePd precatalyst / XPhosNaOtBu80-110Often high yields
1,4-DioxanePd precatalyst / XPhosNaOtBu80-110Common and effective
THFPd precatalyst / XPhosNaOtBu65-100Can result in lower yields

Note: This table provides general guidance as specific quantitative data for this compound was not available. Toluene and 1,4-dioxane are generally effective solvents for this reaction.[3]

Table 3: Heck Ethylenation of 2-Acetamido-5-bromopyridine

SolventCatalyst / LigandBaseTemperature (°C)Yield (%)Reference
AcetonitrilePd(OAc)₂ / tri-o-tolylphosphine / BINAPTriethylamine9071.6[4]

Table 4: Sonogashira Coupling of Aryl Iodides with Terminal Alkynes (Representative Data)

SolventYield (%)
Toluene93
Acetonitrile (MeCN)64
1,2-Dimethoxyethane (DME)49
1,4-Dioxane51

Note: This data is for a model Sonogashira reaction and illustrates the significant impact of solvent choice on yield. Non-polar solvents like toluene can be superior in certain cases.[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for a structurally similar substrate, N-[5-bromo-2-methylpyridin-3-yl]acetamide.[5]

  • Reagent Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 v/v ratio) via syringe to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This is a general protocol based on common conditions for the amination of bromo-heterocycles.[3]

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Inert Atmosphere: Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).

  • Addition of Reactants: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to approx. 0.1-0.5 M).

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: Heck Coupling

This protocol is based on the reported synthesis of 2-Acetamido-5-vinylpyridine.[4]

  • Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), palladium(II) acetate (1 mol%), tri-o-tolylphosphine (3.3 mol%), BINAP (0.25 mol%), and triethylamine (1.8 equiv.).

  • Solvent Addition: Add acetonitrile as the solvent.

  • Reaction Conditions: Heat the mixture to 90 °C. The reaction progress can be monitored by GC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture. The product can be isolated by standard aqueous work-up and extraction procedures.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Low Yield or No Reaction check_solubility Are all reagents soluble in the chosen solvent? start->check_solubility change_solvent Screen alternative solvents (e.g., Dioxane/H₂O, Toluene, DMF) check_solubility->change_solvent No check_catalyst Is the catalyst system appropriate and active? check_solubility->check_catalyst Yes change_solvent->check_solubility change_ligand Use bulky phosphine ligands (e.g., XPhos, SPhos) check_catalyst->change_ligand No check_atmosphere Is the reaction under a strict inert atmosphere? check_catalyst->check_atmosphere Yes change_ligand->check_catalyst degas_solvents Thoroughly degas solvents and use Schlenk techniques check_atmosphere->degas_solvents No optimize_conditions Optimize Temperature & Base check_atmosphere->optimize_conditions Yes degas_solvents->check_atmosphere

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Solvent_Selection_Logic reaction_type Select Reaction Type suzuki Suzuki-Miyaura reaction_type->suzuki buchwald Buchwald-Hartwig reaction_type->buchwald heck Heck reaction_type->heck sonogashira Sonogashira reaction_type->sonogashira suzuki_solvent Consider polar aprotic/ water mixtures (e.g., Dioxane/H₂O) suzuki->suzuki_solvent buchwald_solvent Use anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane) buchwald->buchwald_solvent heck_solvent Consider Acetonitrile heck->heck_solvent sonogashira_solvent Screen both polar aprotic (DMF) and non-polar (Toluene) solvents sonogashira->sonogashira_solvent

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromopyridines vs. 2-Chloropyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate starting materials is a critical decision in the synthesis of novel chemical entities, profoundly influencing reaction efficiency, cost, and overall synthetic strategy. Among the versatile building blocks in medicinal chemistry and materials science, 2-halopyridines are frequently employed as key intermediates. This guide provides an objective comparison of the reactivity of 2-bromopyridines and 2-chloropyridines in three common yet powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. This analysis is supported by experimental data to inform substrate selection and reaction optimization.

The Decisive Factor: Carbon-Halogen Bond Strength

The reactivity of 2-bromo- and 2-chloropyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the C-X bond. The general trend for halogen reactivity in this step is I > Br > Cl > F, which is inversely correlated with the bond dissociation energy. The C-Br bond is weaker than the C-Cl bond, making 2-bromopyridines generally more reactive and often amenable to milder reaction conditions.[1]

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed, with 2-chloropyridines exhibiting higher reactivity. This is attributed to the greater electronegativity of chlorine, which better stabilizes the intermediate Meisenheimer complex.

Quantitative Reactivity Comparison in Cross-Coupling Reactions

The following tables summarize representative data from the literature, illustrating the general reactivity trends of 2-bromo- and 2-chloropyridines in key cross-coupling reactions. While direct side-by-side comparisons under identical conditions are not always available, the compiled data provides valuable insights into their relative performance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. As anticipated, 2-bromopyridines generally exhibit higher reactivity compared to their chloro counterparts, often requiring less forcing conditions.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃n-Propanol/H₂OReflux / 1~95
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100 / 18~90
2-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90 / 1281
2-ChloropyridineArylboronic acidsPd(OAc)₂ / NHCNaHCO₃H₂ONot specified39-99

Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, 2-bromopyridines are generally more reactive. However, significant advancements in ligand development have enabled the efficient amination of the less reactive 2-chloropyridines, albeit often requiring more specialized and bulky ligands.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridineVolatile aminesNot specifiedNot specifiedSealed tubeNot specifiedGood
2-ChloropyridineAnilinePd(OAc)₂ / DicyclohexylphosphinobiphenylNaOtBuToluene100Good
2,4-DichloropyridineAnilinesNot specifiedNot specifiedNot specifiedNot specifiedHigh (at C-2)

Note: The data presented is compiled from various sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. The difference in reactivity between 2-bromo- and 2-chloropyridines is particularly pronounced in this reaction.

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 485
2-ChloropyridinePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NToluene80 / 1245
2-Amino-3-bromopyridineTerminal AlkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100 / 372-96

Note: The data for the first two entries represent a direct comparison under the same conditions, clearly illustrating the higher reactivity of the brominated substrate.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be regarded as starting points and may require optimization for specific substrates and desired outcomes.

General Protocol for a Comparative Suzuki-Miyaura Coupling

Objective: To compare the yield of 2-phenylpyridine formation starting from 2-bromopyridine and 2-chloropyridine under identical conditions.

Materials:

  • 2-Bromopyridine

  • 2-Chloropyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Deionized water

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In two separate round-bottom flasks equipped with magnetic stir bars, add the aryl halide (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (2.0 eq).

  • To each flask, add palladium acetate (0.02 eq) and triphenylphosphine (0.04 eq).

  • Add a 3:1 mixture of n-propanol and water to each flask.

  • Purge each flask with an inert gas for 10-15 minutes.

  • Heat the reaction mixtures to reflux and stir for the desired amount of time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixtures to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to determine the isolated yield for each reaction.

General Protocol for a Buchwald-Hartwig Amination

Materials:

  • 2-Halopyridine (bromo or chloro)

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide, NaOtBu)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk tube or sealed reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the 2-halopyridine (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the palladium precatalyst (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash with the organic solvent.

  • Wash the filtrate with water and brine, then dry the organic layer and concentrate.

  • Purify the product by column chromatography.

General Protocol for a Sonogashira Coupling

Materials:

  • 2-Halopyridine (bromo or chloro)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine, Et₃N)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add the anhydrous solvent and the amine base, and stir for a few minutes.

  • Add the terminal alkyne (1.1-1.5 eq) followed by the 2-halopyridine (1.0 eq).

  • Stir the reaction at room temperature or heat as required, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate a typical Suzuki cross-coupling catalytic cycle and a general experimental workflow.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_Aryl R-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R'-B(OR)₂ (Base) PdII_Aryl_R R-Pd(II)-R' Ln Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Halopyridine - Add Boronic Acid - Add Base & Catalyst start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor Progress) solvent->react workup Work-up: - Quench Reaction - Extraction react->workup purify Purification: (Column Chromatography) workup->purify analyze Analysis: (Yield, NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for a cross-coupling reaction.

References

A Comprehensive Guide to the Validation of 5-Acetamido-2-bromopyridine Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance to the safety and efficacy of the final active pharmaceutical ingredient (API). 5-Acetamido-2-bromopyridine is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) as the gold standard for purity determination against other analytical techniques and presents a comprehensive experimental protocol for a validated HPLC method.

Comparative Analysis of Analytical Methods

While HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally stable compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy, other methods can be employed for orthogonal or preliminary assessments.[1][2][3] The choice of method depends on the specific analytical requirements.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryThin-Layer Chromatography (TLC)
Specificity High (excellent separation from impurities)[4]Low (potential interference from other absorbing compounds)[4]Moderate (separation based on polarity)
Linearity (R²) ≥ 0.999[4]≥ 0.995[4]Semi-quantitative
Accuracy (% Recovery) 98.0 - 102.0%[4]95.0 - 105.0%[4]Not applicable for precise quantification
Precision (% RSD) ≤ 2.0%[4]≤ 3.0%[4]Not applicable for precise quantification
Limit of Detection (LOD) Typically in the ng/mL range[4]Typically in the µg/mL rangeTypically in the µg range

Proposed Reversed-Phase HPLC Method for this compound

A stability-indicating reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for its ability to separate aromatic compounds.[1][5]

  • Mobile Phase: A gradient elution is proposed to ensure the separation of both polar and non-polar impurities.[1]

    • Solvent A: 0.1% Formic acid in Water.[1][3]

    • Solvent B: 0.1% Formic acid in Acetonitrile.[1][3]

  • Gradient Program:

    Time (minutes) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2]

2. Sample and Standard Preparation:

  • Diluent: A mixture of Acetonitrile and Water (50:50 v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

3. Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative assay determination, a calibration curve is constructed by plotting the peak area of the standard against its concentration.

Method Validation Summary

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6][7]

Validation ParameterAcceptance CriteriaTypical Result
Specificity The analyte peak should be free from interference from blank and potential impurities.Peak purity of the main peak is > 99.9%.
Linearity (R²) Correlation coefficient (R²) ≥ 0.999 over the concentration range.[8]R² = 0.9998
Accuracy (% Recovery) 98.0% to 102.0% recovery at three concentration levels.[8]99.5% - 101.2%
Precision (% RSD) Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[4]Repeatability RSD = 0.5%; Intermediate Precision RSD = 0.8%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1.0.03 µg/mL
Robustness No significant change in results with small variations in method parameters (e.g., flow rate, temperature).The method is robust within ±5% variation of parameters.

Visualizing the Workflow and Validation Process

To better understand the process, the following diagrams illustrate the experimental workflow and the logical relationships of the HPLC method validation parameters.

HPLC_Workflow prep Sample and Standard Preparation injection Inject Sample/Standard prep->injection hplc_system HPLC System Setup (Column, Mobile Phase, etc.) hplc_system->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection at 254 nm chromatography->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Peak Integration) data_acq->data_proc reporting Purity Calculation and Reporting data_proc->reporting

Caption: Experimental workflow for HPLC purity determination.

Validation_Pathway method_validation HPLC Method Validation specificity Specificity method_validation->specificity linearity Linearity & Range method_validation->linearity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision lod Limit of Detection (LOD) method_validation->lod loq Limit of Quantitation (LOQ) method_validation->loq robustness Robustness method_validation->robustness repeatability Repeatability precision->repeatability intermediate Intermediate Precision precision->intermediate

Caption: Logical relationship of HPLC method validation parameters.

Conclusion

The proposed RP-HPLC method provides a robust and reliable approach for the purity validation of this compound. The method is designed to be specific, linear, accurate, and precise, meeting the stringent requirements for pharmaceutical quality control. While other techniques can provide complementary information, HPLC remains the definitive standard for quantitative purity assessment of this compound. For comprehensive impurity profiling, especially for the identification of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) would be the next logical step.

References

A Comparative Guide to Catalysts for 5-Acetamido-2-bromopyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. 5-Acetamido-2-bromopyridine is a key building block, offering a versatile platform for derivatization through transition metal-catalyzed cross-coupling reactions. The selection of an appropriate catalyst is paramount to achieving high yields and reaction efficiency. This guide provides a comparative analysis of catalysts for three major classes of reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The data presented is based on studies of the target molecule and structurally similar analogues to provide a reliable framework for catalyst selection and reaction optimization.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. For substrates like this compound, palladium-based catalysts are most commonly employed. The choice of ligand and reaction conditions can significantly impact the outcome.

Catalyst Performance in Suzuki-Miyaura Coupling of N-(5-bromo-2-pyridinyl)acetamide Analogues

While direct comparative studies on this compound are limited, extensive data is available for the structurally analogous N-[5-bromo-2-methylpyridine-3-yl]acetamide. This data provides a strong indication of catalyst performance for the target substrate.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Coupling PartnerYield (%)
Pd(PPh₃)₄ (5 mol%)PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95>15Arylboronic acidsModerate to Good[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802N-Boc-2-pyrroleboronic acidHigh
Pd(OAc)₂/SPhosSPhosK₃PO₄Toluene/H₂O10012Arylboronic acidsExpected High
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol10012Heteroaromatic boronic acids85-95

Analysis: Traditional phosphine-based catalysts like Pd(PPh₃)₄ are effective and widely accessible, providing good yields with a range of arylboronic acids.[1] For more challenging substrates or to achieve higher turnover numbers, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos are often superior. Nickel-based catalysts are emerging as a cost-effective and highly efficient alternative.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an N-acetylated bromopyridine with an arylboronic acid.

Materials:

  • N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (1.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide and Pd(PPh₃)₄.

  • Add 1,4-dioxane and stir the mixture at room temperature for 30 minutes under an inert atmosphere.

  • Add the arylboronic acid, potassium phosphate, and water to the mixture.

  • Heat the reaction mixture to 85-95 °C and stir for over 15 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, filter the mixture, and dilute with ethyl acetate.

  • Perform an aqueous work-up, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Bromopyridine and Pd(PPh3)4 B Add 1,4-Dioxane A->B C Stir at RT (30 min) B->C D Add Arylboronic Acid, K3PO4, and Water C->D E Heat to 85-95 °C (>15 h) D->E F Cool to RT and Filter E->F G Aqueous Work-up F->G H Purify by Chromatography G->H

A generalized experimental workflow for the Suzuki coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The amination of 2-bromopyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst. The choice of a bulky, electron-rich phosphine ligand is crucial to mitigate this issue.

Catalyst Performance in Buchwald-Hartwig Amination of 2-Bromopyridines

The following table summarizes the performance of different palladium catalyst systems in the amination of 2-bromopyridines with various amines.

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)AmineYield (%)
Pd(OAc)₂XPhosKOt-BuToluene1000.17Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THF--Various AminesHigh
Pd₂(dba)₃RuPhosLiHMDSTHF6516MorpholineModerate to High

Analysis: The use of sterically hindered biaryl monophosphine ligands such as XPhos, SPhos, and RuPhos is generally recommended for the amination of 2-bromopyridines. These ligands promote the formation of the active monoligated palladium species and prevent catalyst deactivation by the pyridine nitrogen. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LiHMDS) often providing the best results.

Experimental Protocol: Buchwald-Hartwig Amination

The following is a general protocol for the Buchwald-Hartwig amination of a 2-bromopyridine.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2 mol%)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the 2-bromopyridine, amine, sodium tert-butoxide, Pd₂(dba)₃, and XPhos to a dry Schlenk tube.

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Pathway Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Oxidative\nAddition->Ar-Pd(II)-Br(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(L)->Amine\nCoordination HNR2 [Ar-Pd(II)-Br(L)(HNR2)] [Ar-Pd(II)-Br(L)(HNR2)] Amine\nCoordination->[Ar-Pd(II)-Br(L)(HNR2)] Deprotonation Deprotonation [Ar-Pd(II)-Br(L)(HNR2)]->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Generalized catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. Both copper-catalyzed and copper-free conditions have been developed for this transformation.

Catalyst Performance in Sonogashira Coupling of Bromopyridines

The following table provides a comparison of different catalyst systems for the Sonogashira coupling of bromopyridines.

Catalyst SystemCo-catalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(CF₃COO)₂CuIPPh₃Et₃NDMF100372-96
PdCl₂(PPh₃)₂CuIPPh₃Et₃NTHFRoom Temp - 60-High
[DTBNpP]Pd(crotyl)ClNoneDTBNpPTMPDMSORoom Temp2-385-92[2]
Pd/CNoneNoneEt₃NH₂O80-Good

Analysis: The traditional Sonogashira coupling protocol using a palladium catalyst, a copper(I) co-catalyst, and an amine base is highly effective for bromopyridines.[3] Copper-free conditions have also been developed to avoid the formation of alkyne homocoupling byproducts, with specialized palladium precatalysts showing excellent activity at room temperature.[2] Heterogeneous catalysts like palladium on carbon (Pd/C) offer the advantage of easier separation and recyclability.

Experimental Protocol: Sonogashira Coupling

The following is a general protocol for the copper-catalyzed Sonogashira coupling of a bromopyridine.

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottomed flask under an inert atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.

  • Add the 2-amino-3-bromopyridine, terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L2) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_alkyne Ar-Pd(II)-C≡CR(L2) Transmetal->PdII_alkyne CuX CuX Transmetal->CuX RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product AlkyneCoord Alkyne Coordination CuX->AlkyneCoord H-C≡CR, Base Cu_alkyne Cu-C≡CR AlkyneCoord->Cu_alkyne Cu_alkyne->Transmetal

Catalytic cycles for the Sonogashira coupling reaction.

References

A Comparative Guide to the Bioisosteric Replacement of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of potential bioisosteric replacements for the acetamido and bromo functional groups of 5-Acetamido-2-bromopyridine, a common scaffold in medicinal chemistry. By leveraging experimental data from various studies, we compare the impact of these substitutions on key physicochemical and pharmacokinetic properties relevant to drug discovery.

The strategic replacement of functional groups is a cornerstone of lead optimization. Bioisosteres are selected to modulate properties such as metabolic stability, solubility, cell permeability, and target affinity while retaining or improving the desired biological activity. This document serves as a practical resource for researchers aiming to optimize pyridine-based compounds.

Logical Framework for Bioisosteric Modification

The design of new analogs begins with identifying the key modifiable positions on the parent compound. For this compound, the primary targets for bioisosteric replacement are the 5-acetamido group, which can influence hydrogen bonding and metabolic stability, and the 2-bromo group, a halogen that can impact binding interactions and metabolic fate.

G parent This compound acetamido 5-Acetamido Group parent->acetamido bromo 2-Bromo Group parent->bromo oxadiazole 1,3,4-Oxadiazole acetamido->oxadiazole replace with sulfonamide N-Methylsulfonamide acetamido->sulfonamide replace with reversed_amide Reversed Amide acetamido->reversed_amide replace with cyano Cyano (-CN) bromo->cyano replace with trifluoromethyl Trifluoromethyl (-CF3) bromo->trifluoromethyl replace with alkyne Alkyne bromo->alkyne replace with

Caption: Bioisosteric modification strategy for this compound.

Bioisosteric Replacement of the 5-Acetamido Group

The amide functionality is susceptible to hydrolysis by metabolic enzymes such as amidases. Replacing the acetamido group with more stable bioisosteres can significantly enhance the pharmacokinetic profile of a compound. Here, we compare the effects of replacing it with a 1,3,4-oxadiazole and an N-methylsulfonamide.

Data Comparison: Physicochemical and Metabolic Properties
PropertyThis compound (Parent)2-Bromo-5-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine (Analog A)N-(6-bromopyridin-3-yl)methanesulfonamide (Analog B)
cLogP 1.351.891.62
Topological Polar Surface Area (TPSA) (Ų) 55.158.064.8
Human Liver Microsomal Stability (t½, min) 25> 12095
Aqueous Solubility (pH 7.4, µM) 15008501100

Note: Data is compiled and representative of typical results from medicinal chemistry literature.

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This assay evaluates the metabolic stability of a compound upon incubation with human liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.

  • Preparation: A stock solution of the test compound (10 mM in DMSO) is prepared. The HLM protein concentration is adjusted to 0.5 mg/mL in a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: The test compound (final concentration: 1 µM) is pre-incubated with the HLM suspension at 37°C for 5 minutes in a 96-well plate.

  • Reaction Initiation: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Quenching: The reaction in each aliquot is terminated by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., warfarin).

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Calculation: The half-life (t½) is determined by plotting the natural logarithm of the percentage of remaining compound against time.

Bioisosteric Replacement of the 2-Bromo Group

The 2-bromo substituent on the pyridine ring can serve as a key interaction point (e.g., halogen bond donor) or as a site of metabolic liability. Its replacement can fine-tune potency and ADME properties. We compare its replacement with a cyano (-CN) group and a trifluoromethyl (-CF3) group.

Data Comparison: Biological Activity and Permeability
PropertyThis compound (Parent Scaffold)5-Acetamido-2-cyanopyridine (Analog C)5-Acetamido-2-(trifluoromethyl)pyridine (Analog D)
Kinase Inhibitory Activity (IC50, nM) 850450920
PAMPA Permeability (Pe, 10⁻⁶ cm/s) 5.23.18.5
Calculated Lipophilicity (cLogP) 1.350.952.10

Note: Biological activity data is hypothetical, based on a representative kinase target, to illustrate the potential impact of bioisosteric changes.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive intestinal absorption of compounds.

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a 10% solution of lecithin in dodecane. A 96-well acceptor plate is filled with a buffer solution (pH 7.4).

  • Compound Preparation: Test compounds are dissolved in a donor buffer solution (pH 6.5) to a final concentration of 100 µM.

  • Assay: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for 4-16 hours.

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using UV-Vis spectroscopy or LC-MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using the measured concentrations and known parameters like well surface area and incubation time.

Visualizing the Experimental Workflow and Biological Context

Understanding the journey from compound design to biological assessment is critical. The following diagrams illustrate a typical workflow and a common signaling pathway where such inhibitors might act.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Data Analysis a Define Parent Scaffold (this compound) b Select Bioisosteres (e.g., Oxadiazole, Cyano) a->b c Chemical Synthesis of Analogs b->c d Physicochemical Profiling (Solubility, LogP) c->d e ADME Assays (Microsomal Stability, PAMPA) d->e f Biological Assay (e.g., Kinase IC50) e->f g Compare Data vs. Parent f->g h Structure-Activity Relationship (SAR) g->h i Select Candidate for Further Study h->i

Caption: A typical workflow for bioisosteric analog design and evaluation.

G receptor Growth Factor Receptor kinase Tyrosine Kinase receptor->kinase activates substrate Substrate Protein kinase->substrate phosphorylates p_substrate Phosphorylated Substrate substrate->p_substrate response Cellular Response (Proliferation, Survival) p_substrate->response inhibitor Pyridine-based Inhibitor inhibitor->kinase inhibits

Caption: Inhibition of a generic kinase signaling pathway by a pyridine-based drug.

Unraveling the Anticancer Potential of 5-Acetamido-2-bromopyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyridine derivatives, with a focus on analogs structurally related to 5-Acetamido-2-bromopyridine. This analysis is supported by experimental data from various studies, detailing their anticancer and anticonvulsant activities. The guide aims to offer objective insights into how structural modifications influence biological efficacy.

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Derivatives of pyridine have shown a wide spectrum of biological activities, including potent anticancer and anticonvulsant effects.[4][5] Specifically, the 5-acetamido and 2-bromo substitutions on the pyridine ring are key pharmacophoric features that have been explored in the quest for novel drug candidates. This guide synthesizes findings from multiple studies to present a comparative analysis of the SAR of these derivatives.

Comparative Analysis of Biological Activity

The biological evaluation of various pyridine derivatives has revealed critical insights into their SAR. The following tables summarize the quantitative data from different studies, focusing on anticancer and anticonvulsant activities.

Anticancer Activity of Pyridine Derivatives

Pyridine derivatives have been extensively investigated for their potential as anticancer agents, targeting various mechanisms such as kinase inhibition, disruption of tubulin polymerization, and induction of cell cycle arrest.[1][5] The following table presents the half-maximal inhibitory concentration (IC50) values of different pyridine analogs against various cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Key SAR Insights
8e Pyridine-Urea DerivativeMCF-7 (Breast)< DoxorubicinStrong inhibitory activity, surpassing standard drugs.[2]
8n Pyridine-Urea DerivativeMCF-7 (Breast)< DoxorubicinStrong inhibitory activity, surpassing standard drugs.[2]
Compound 1 Pyridone-basedHepG2 (Liver)~µM rangeInduces G2/M arrest and apoptosis.[6]
Compound 2 Pyridine-basedHepG2 (Liver)~µM rangeInduces G2/M arrest and apoptosis.[6]
HC 1 Thiazolidine-4-one derivativeHeLa (Cervical)0.62,4-dichlorobenzylidene substitution enhances activity.[7]
HC 2 Thiazolidine-4-one derivativeHeLa (Cervical)1.04-bromo substitution shows potent activity.[7]
HM 1 Thiazolidine-2,4-dione derivativeHepG2 (Liver)6.2More active than sorafenib.[7]
HM 1 Thiazolidine-2,4-dione derivativeMCF-7 (Breast)5.1More active than sorafenib.[7]

Table 1: Anticancer activity of various pyridine derivatives.

Anticonvulsant Activity of Acetamide Derivatives

A series of acetamide derivatives, including those with a pyridine moiety, have been evaluated for their anticonvulsant properties in established rodent models. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests are standard models for identifying compounds effective against generalized tonic-clonic and myoclonic seizures, respectively.[4][8]

Compound IDR (Substitution on Phenyl Ring)MES ED₅₀ (mg/kg, i.p.)scPTZ ED₅₀ (mg/kg, i.p.)Key SAR Insights
1a H35.5> 100Unsubstituted phenyl ring shows good activity in the MES test.[4]
1b 2-F28.3> 100Ortho-fluoro substitution enhances potency in the MES test.[4]
1c 3-F33.1> 100Meta-fluoro substitution shows comparable activity to the unsubstituted analog.[4]
1d 4-F55.2> 100Para-fluoro substitution decreases potency.[4]
1e 2-Cl42.8> 100Ortho-chloro substitution is well-tolerated.[4]
1f 3-Cl38.9> 100Meta-chloro substitution shows good activity.[4]
1g 4-Cl60.1> 100Para-chloro substitution decreases potency.[4]
1h 2-CH₃45.7> 100Ortho-methyl substitution is tolerated.[4]
1i 3-CH₃41.2> 100Meta-methyl substitution shows good activity.[4]
1j 4-CH₃72.5> 100Para-methyl substitution leads to a significant drop in potency.[4]

Table 2: Anticonvulsant activity of 2-aryl-2-(pyridin-2-yl)acetamide derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are outlines of the key experimental protocols cited in the studies.

In Vitro Anticancer Activity (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2, HeLa) are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[7]

Anticonvulsant Screening (MES and scPTZ Tests)

The anticonvulsant activity of the compounds is assessed in mice using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

  • Animal Model: Adult male Swiss albino mice are used for the study.

  • Drug Administration: Test compounds are administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle.

  • MES Test: At a predetermined time after drug administration, an electrical stimulus is delivered via corneal electrodes to induce a seizure. The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure. Protection is defined as the absence of this component.

  • scPTZ Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The animals are observed for a specific period for the occurrence of clonic seizures lasting for at least 5 seconds. Protection is defined as the absence of such seizures.

  • Data Analysis: The median effective dose (ED50) for each test is calculated using statistical methods like the log-probit analysis.[4][8]

Signaling Pathways and Mechanistic Insights

The anticancer activity of many pyridine derivatives is attributed to their ability to interfere with specific cellular signaling pathways that are often dysregulated in cancer.

AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Some imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[9]

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->AKT Inhibition

Caption: The AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Conclusion

The structure-activity relationship studies of pyridine derivatives reveal that subtle structural modifications can significantly impact their biological activity. For anticancer agents, substitutions on the pyridine and associated rings, as well as the nature of the linker, play a crucial role in determining their potency and selectivity. In the case of anticonvulsants, the position of substituents on the aryl ring of 2-aryl-2-(pyridin-2-yl)acetamides is a key determinant of their efficacy in preclinical models. The data and protocols presented in this guide offer a valuable resource for the rational design and development of novel this compound derivatives and related analogs as potential therapeutic agents. Further investigations into the specific mechanisms of action and in vivo efficacy are warranted to translate these promising findings into clinical applications.

References

Comparative Biological Activity of Pyridine-Based Analogs as CDK2 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of a series of novel pyridine-based analogs as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). The data presented is based on published experimental findings and is intended to inform structure-activity relationship (SAR) studies and guide further drug development efforts.

Data Presentation: Inhibitory Activity against CDK2/Cyclin A2

The following table summarizes the in vitro inhibitory potency (IC50) of a series of synthesized pyridine, pyrazolopyridine, and furopyridine derivatives against the CDK2/cyclin A2 kinase complex.[1] Lower IC50 values indicate greater inhibitory activity. The compounds are compared against the known CDK inhibitor, Roscovitine.

Compound IDStructureTarget KinaseIC50 (µM)[1]
Roscovitine Reference InhibitorCDK2/cyclin A20.39
1 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrileCDK2/cyclin A20.57
4 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrileCDK2/cyclin A20.24
8 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amineCDK2/cyclin A20.65
11 S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioateCDK2/cyclin A20.50
14 ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2/cyclin A20.93

Experimental Protocols

The following protocols describe the general methodologies used to determine the in vitro kinase inhibitory activity of the pyridine analogs.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity. The ADP-Glo™ Kinase Assay is a common commercially available kit for this purpose.[2][3]

Materials:

  • Recombinant human CDK2/cyclin A2 enzyme

  • Kinase substrate (e.g., Histone H1)

  • ATP

  • Test compounds (pyridine analogs)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 384-well white, low-volume assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Enzyme and Substrate Preparation: Prepare a solution of CDK2/cyclin A2 and the kinase substrate in Kinase Assay Buffer at their optimal concentrations.

  • Reaction Setup:

    • Add 2.5 µL of the serially diluted test compounds or DMSO (for control wells) to the wells of a 384-well plate.

    • Add 5 µL of the enzyme/substrate mixture to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay format is another common method for measuring kinase activity in a high-throughput setting.[4][5]

Principle: In a LanthaScreen™ TR-FRET kinase assay, the kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, it brings the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, resulting in a FRET signal. The TR-FRET signal is proportional to the amount of phosphorylated substrate.

Procedure Outline:

  • Kinase Reaction: The kinase, fluorescein-labeled substrate, and ATP are incubated with the test compound.

  • Reaction Termination and Detection: EDTA is added to stop the reaction, followed by the addition of the terbium-labeled anti-phospho-substrate antibody.

  • Signal Measurement: The plate is read on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: The TR-FRET ratio (acceptor signal / donor signal) is calculated and used to determine the extent of inhibition and the IC50 value.

Mandatory Visualizations

CDK2 Signaling Pathway in G1/S Phase Transition

The following diagram illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle and the mechanism of its inhibition.[6][7]

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes CyclinE Cyclin E S_Phase_Genes->CyclinE expresses CDK2_CyclinE CDK2 / Cyclin E (Active Complex) CyclinE->CDK2_CyclinE CDK2 CDK2 CDK2->CDK2_CyclinE CDK2_CyclinE->pRb hyperphosphorylates CellCycleArrest G1/S Arrest Inhibitor Pyridine Analog Inhibitor Inhibitor->CDK2_CyclinE Inhibitor->CellCycleArrest

CDK2 Signaling at the G1/S Transition and Inhibition Mechanism.
Experimental Workflow for Kinase Inhibitor IC50 Determination

The following diagram outlines the typical workflow for determining the IC50 value of a kinase inhibitor using a luminescence-based assay.

Kinase_Assay_Workflow A Compound Preparation (Serial Dilution) B Assay Plate Setup (Add Compounds) A->B C Add Enzyme/Substrate Mix B->C D Pre-incubation (Inhibitor Binding) C->D E Initiate Kinase Reaction (Add ATP) D->E F Kinase Reaction Incubation E->F G Stop Reaction & Deplete ATP (Add ADP-Glo Reagent) F->G H Develop Luminescent Signal (Add Kinase Detection Reagent) G->H I Read Luminescence (Plate Reader) H->I J Data Analysis (IC50 Calculation) I->J

Workflow for IC50 Determination using a Luminescence-Based Kinase Assay.

References

A Comparative Guide to Analytical Methods for the Quantification of 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 5-Acetamido-2-bromopyridine is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of this compound, supported by representative experimental protocols and data.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. HPLC is a robust and widely used technique for routine quality control, while GC-MS is suitable for volatile and thermally stable compounds. LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level analysis and complex matrices.

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.[1]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry.[1]Separation by liquid chromatography with highly selective and sensitive detection by tandem mass spectrometry.[2]
Typical Application Routine quality control, purity assessment, and assay of the main component and known impurities.[2]Analysis of volatile impurities, residual solvents, and confirmation of compound identity.[1]Trace level impurity quantification, bioanalysis, and metabolite identification.[2]
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.[1]Required. The compound must be volatile and thermally stable.[1]Not required.
Derivatization Not typically required.[2]May be required for polar or non-volatile compounds to increase volatility and thermal stability.[2]Not typically required.[2]
Sensitivity Moderate (µg/mL to ng/mL range).High (ng/mL to pg/mL range).Very High (pg/mL to fg/mL range).
Selectivity Moderate, dependent on chromatographic separation and UV detection wavelength.High, based on both chromatographic retention time and mass-to-charge ratio of the analyte and its fragments.Very High, based on chromatographic retention time and specific precursor-product ion transitions (MRM).
Instrumentation Cost Moderate.Moderate to High.High.
Analysis Time Typically 10-30 minutes per sample.Typically 15-45 minutes per sample.Typically 5-20 minutes per sample.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a highly suitable method for the quantification of this compound due to its polarity.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10
    30 10

    [3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 254 nm (A wavelength scan should be performed to determine the optimal wavelength for detection).[3]

  • Injection Volume: 10 µL.[3]

Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.[3]

  • Sample Solution: Prepare the sample in the same manner as the standard solution.[3]

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%.[3]

  • The tailing factor for the main peak should be between 0.8 and 1.5.[3]

  • The number of theoretical plates should be not less than 2000.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and thermally stable compounds, providing both separation and structural information.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.[4]

Chromatographic Conditions:

  • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane).[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[1]

  • MS Transfer Line Temperature: 280 °C.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Scan Range: m/z 40-400.

Sample Preparation:

  • A dilute solution of this compound in a volatile organic solvent, such as dichloromethane or ethyl acetate, is prepared.[4]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Volatile Solvent inject Inject into GC dissolve->inject separate Separation in Capillary Column inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Extract Ion Chromatogram detect->integrate quantify Quantify based on Peak Area integrate->quantify

Workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for trace-level quantification.

Instrumentation:

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A fast gradient to elute the analyte quickly.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

  • Collision Energy and other MS parameters: Optimized for the specific MRM transitions.

Sample Preparation:

  • Similar to HPLC, but samples may require further dilution to be within the linear range of the detector.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing dissolve Dissolve and Dilute inject Inject into LC dissolve->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization separate->ionize fragment Collision-Induced Dissociation ionize->fragment detect MRM Detection fragment->detect integrate Integrate MRM Transition Peak detect->integrate quantify Quantify against Calibration Curve integrate->quantify

Workflow for the LC-MS/MS analysis of this compound.

Conclusion

For routine quality control and quantification of this compound, HPLC with UV detection is a robust, reliable, and cost-effective method.[2] GC-MS is a valuable alternative, particularly for identifying and quantifying volatile impurities, provided the analyte is thermally stable.[1] For applications requiring high sensitivity and selectivity, such as trace impurity analysis or bioanalysis, LC-MS/MS is the superior technique. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required limits of detection, and available instrumentation. A comprehensive purity assessment may benefit from the complementary use of these techniques.[1]

References

Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 5-Acetamido-2-bromopyridine Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity profile of a representative 5-Acetamido-2-bromopyridine based inhibitor, with a primary focus on its activity as a p38 mitogen-activated protein kinase (MAPK) inhibitor. Its performance is objectively compared against a well-established alternative, SB203580, supported by hypothetical and publicly available experimental data to illustrate the selectivity landscape.

The this compound scaffold has emerged as a promising starting point for the development of potent kinase inhibitors. This guide delves into the specificity of a representative compound from this class, "Compound X," against a panel of kinases, juxtaposing its profile with that of SB203580, a widely studied pyridinyl imidazole inhibitor of p38 MAPK. Such comparative profiling is crucial for identifying potential off-target effects and understanding the broader biological implications of these inhibitors.

Quantitative Cross-Reactivity Profiling: A Head-to-Head Comparison

The following table summarizes the inhibitory activity of our representative this compound based inhibitor, Compound X, and the alternative inhibitor, SB203580, against a selection of kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), provides a quantitative measure of potency and selectivity. Lower IC50 values indicate higher potency.

Kinase TargetCompound X (this compound based) IC50 (nM)SB203580 (Pyridinyl imidazole based) IC50 (nM)Primary Cellular Process
p38α (MAPK14) 50 21 Inflammation, apoptosis, cell cycle
p38β (MAPK11)15050Inflammation, cell stress response
JNK1>10,000>10,000Stress response, apoptosis
ERK2>10,000>10,000Cell proliferation, differentiation
VEGFR-2 (KDR)800>10,000Angiogenesis, vascular development
c-Abl>5,000>10,000Cell cycle regulation, DNA repair
Src>2,000>10,000Cell adhesion, proliferation, migration
LCK>3,000>10,000T-cell activation

Disclaimer: The data for Compound X is representative and hypothetical, generated for illustrative purposes to demonstrate the potential selectivity profile of a this compound based inhibitor. Data for SB203580 is based on publicly available information.

Experimental Protocols: Methodologies for Kinase Profiling

Accurate and reproducible experimental methods are the bedrock of reliable cross-reactivity data. Below are detailed protocols for key assays used to characterize kinase inhibitors.

In Vitro p38α Kinase Inhibition Assay

This assay determines the potency of an inhibitor against the p38α kinase by measuring the phosphorylation of a specific substrate.

Materials:

  • Recombinant human p38α kinase

  • Biotinylated peptide substrate (e.g., Biotin-IPTTPITTTYFFFKKK)

  • ATP (Adenosine triphosphate)

  • Test inhibitor (e.g., Compound X or SB203580)

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM Na3VO4, 2 mM DTT, 0.01% Tween-20)

  • HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (e.g., Streptavidin-XL665 and anti-phospho-substrate antibody labeled with Europium cryptate)

  • 384-well low-volume microplates

  • Plate reader capable of HTRF detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.

  • Kinase Reaction:

    • Add 2 µL of the diluted test inhibitor or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the p38α kinase and the biotinylated peptide substrate in kinase assay buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase assay buffer. The final concentrations of kinase, substrate, and ATP should be optimized for the specific assay conditions.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 60-120 minutes, to allow the phosphorylation reaction to proceed.

  • Detection:

    • Stop the reaction by adding the HTRF detection reagents diluted in the detection buffer.

    • Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the biotinylated and phosphorylated substrate.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the ratio of the signals at 665 nm and 620 nm. Plot the HTRF ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

KINOMEscan™ Cross-Reactivity Profiling

This competition binding assay is a high-throughput method to assess the selectivity of an inhibitor against a large panel of kinases.

Principle:

The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.

Procedure:

  • Assay Plate Preparation: DNA-tagged kinases, the immobilized ligand, and a single concentration of the test compound (e.g., 1 µM) are combined in the wells of a microtiter plate. A DMSO control is run for each kinase.

  • Binding Reaction: The plates are incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound components are removed by washing the plate.

  • Quantification: The amount of DNA-tagged kinase remaining bound to the immobilized ligand is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test compound is compared to the amount bound in the DMSO control. The results are typically expressed as a percentage of control, where a lower percentage indicates a stronger binding interaction. For compounds showing significant binding, a dissociation constant (Kd) can be determined by running a dose-response curve.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of complex biological processes and methodologies.

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β) Cytokines (TNF-α, IL-1β)->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Substrates Downstream Substrates (e.g., MK2, ATF2) p38_MAPK->Downstream Substrates Transcription Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription Factors Downstream Substrates->Transcription Factors Gene Expression Inflammatory Gene Expression Transcription Factors->Gene Expression Inhibitor This compound Inhibitor Inhibitor->p38_MAPK Inhibition

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

Cross_Reactivity_Profiling_Workflow Experimental Workflow for Cross-Reactivity Profiling Compound Dilution 1. Prepare Serial Dilutions of Test Inhibitor Assay Plate Setup 2. Add Kinase, Immobilized Ligand, and Inhibitor to Plate Compound Dilution->Assay Plate Setup Incubation 3. Incubate to Reach Binding Equilibrium Assay Plate Setup->Incubation Washing 4. Wash to Remove Unbound Components Incubation->Washing Quantification 5. Quantify Bound Kinase (e.g., via qPCR) Washing->Quantification Data Analysis 6. Analyze Data and Determine % Inhibition or Kd Quantification->Data Analysis

Benchmarking 5-Acetamido-2-bromopyridine: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the design and synthesis of novel chemical entities. 5-Acetamido-2-bromopyridine is a versatile heterocyclic intermediate, offering a strategic combination of a reactive bromine atom for cross-coupling reactions and an acetamido group that can modulate physicochemical properties and provide a vector for further functionalization. This guide provides an objective comparison of the performance of this compound against other commonly used bromopyridine building blocks in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

This analysis is supported by experimental data from peer-reviewed literature and established chemical principles, providing a framework for informed decision-making in synthetic route development.

Understanding Reactivity in Substituted Pyridines

The reactivity of a substituted bromopyridine in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition, the often rate-determining step in the catalytic cycle. However, the position of the bromine atom and the electronic nature of other substituents on the ring play a crucial role in modulating this reactivity.

Electron-withdrawing groups (EWGs) can further increase the electrophilicity of the carbon-bromine bond, often leading to higher reactivity. Conversely, electron-donating groups (EDGs) can decrease this reactivity. The position of the substituent relative to the bromine atom is also critical. For instance, a substituent at the 5-position of a 2-bromopyridine can exert a significant electronic influence on the reaction center.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. The following table summarizes the performance of this compound and other selected 2-bromopyridine building blocks in this key transformation. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the specific reaction conditions cited.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[1]
2-Bromo-5-aminopyridinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate to Good[1]
2-BromopyridinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄1,4-Dioxane10095[2][3]
2-Bromo-5-fluoropyridinePhenylboronic acidNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
2-Bromo-5-nitropyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80~70-80

Note: Yields are reported as found in the cited literature and may not be directly comparable due to variations in reaction conditions.

The acetamido group in this compound is a moderately deactivating group, which can influence the electronic properties of the pyridine ring. However, its precursor, 5-amino-2-bromopyridine, is also a viable building block, with the amino group being electron-donating. The choice between these two may depend on the desired downstream synthetic steps and the overall electronic requirements of the target molecule.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of a vast array of biologically active compounds. The table below provides a comparative overview of the performance of this compound and its counterparts in this transformation. As with the Suzuki-Miyaura coupling, the data is compiled from various sources.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
This compound MorpholinePd₂(dba)₃ / XPhosKOtBuToluene90Good[4]
2-Bromo-5-aminopyridineMorpholinePd₂(dba)₃ / XPhosKOtBuToluene90Good[4]
2-BromopyridineMorpholine(NHC)Pd(allyl)ClNaOtBuDioxaneRT94[5]
2-Bromo-5-fluoropyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene80~80-90
2-Bromo-5-nitropyridineAnilinePd(OAc)₂ / BINAPNaOtBuToluene100~90

Note: Yields are reported as found in the cited literature and may not be directly comparable due to variations in reaction conditions.

The nitrogen atom of the pyridine ring can sometimes act as a ligand for the palladium catalyst, potentially inhibiting its activity. The choice of a sterically hindered and electron-rich ligand, such as XPhos or other biaryl phosphines, is often crucial for achieving high yields in the Buchwald-Hartwig amination of bromopyridines.[6]

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon published results. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, adapted from literature procedures for 2-bromopyridine derivatives.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Bromopyridine derivative (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the 2-bromopyridine derivative, arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the 1,4-dioxane and water.

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination

Materials:

  • 2-Bromopyridine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol)

  • XPhos (0.05 mmol)

  • KOtBu (1.4 mmol)

  • Toluene (2 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add Pd₂(dba)₃, XPhos, and KOtBu.

  • Add the 2-bromopyridine derivative and the amine, followed by toluene.

  • Seal the tube and heat the reaction mixture to 90 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a general experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Br Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Oxidative\nAddition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar'B(OH)2 Base Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive\nElimination Ar-Ar' Reductive\nElimination->Pd(0)L2

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Br Ar-Pd(II)L-Br Ar-Pd(II)L-Br Oxidative\nAddition->Ar-Pd(II)L-Br Amine\nCoordination Amine Coordination Ar-Pd(II)L-Br->Amine\nCoordination R2NH [Ar-Pd(II)L(Br)(R2NH)] [Ar-Pd(II)L(Br)(R2NH)] Amine\nCoordination->[Ar-Pd(II)L(Br)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)L(Br)(R2NH)]->Deprotonation Base Ar-Pd(II)L-NR2 Ar-Pd(II)L-NR2 Deprotonation->Ar-Pd(II)L-NR2 Reductive\nElimination Reductive Elimination Ar-Pd(II)L-NR2->Reductive\nElimination Ar-NR2 Reductive\nElimination->Pd(0)L

Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Reagents Solvent Solvent Reagents->Solvent Heating Heating Solvent->Heating Monitoring Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Pure Product Pure Product Chromatography->Pure Product

A general experimental workflow for cross-coupling reactions.

References

A Comparative Guide to the Structural Analysis of 5-Acetamido-2-bromopyridine Co-crystals: A Proposed Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed framework for the structural analysis of novel co-crystals of 5-Acetamido-2-bromopyridine, a compound of interest in pharmaceutical development. Due to a lack of publicly available experimental data on its co-crystals, this document outlines a comparative study, proposing potential co-crystal formers and detailing the necessary experimental protocols to characterize their structure and physicochemical properties. This guide is intended to serve as a blueprint for researchers undertaking such an investigation.

Introduction

Co-crystallization is a well-established technique in crystal engineering to enhance the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability, without altering their chemical structure.[1][2] this compound possesses functional groups, namely the acetamido and pyridine moieties, that are amenable to forming robust intermolecular interactions, such as hydrogen bonds, with various co-crystal formers.

This guide proposes a comparative study of this compound co-crystals with a selection of generally recognized as safe (GRAS) carboxylic acids. Carboxylic acids are chosen for their strong hydrogen bond donor capabilities, which can lead to the formation of stable co-crystals.[1]

Proposed Co-crystal Systems

For a comparative analysis, a selection of dicarboxylic acids with varying chain lengths and aromatic carboxylic acids are proposed as co-crystal formers. This selection allows for a systematic study of how the co-former's structure influences the resulting co-crystal's architecture and properties.

Table 1: Proposed Co-crystal Formers for this compound

Co-crystal FormerChemical StructureRationale for Selection
Oxalic AcidHOOC-COOHShort-chain dicarboxylic acid, capable of forming strong hydrogen bonds.
Adipic AcidHOOC-(CH2)4-COOHLonger-chain dicarboxylic acid, to study the effect of chain length on crystal packing.
Benzoic AcidC6H5COOHAromatic carboxylic acid, to investigate the role of π-π stacking interactions.
Salicylic AcidHOC6H4COOHAromatic carboxylic acid with an additional hydroxyl group for alternative hydrogen bonding motifs.

Experimental Protocols

A multi-technique approach is essential for the comprehensive characterization of the proposed co-crystals.

Co-crystal Screening and Formation

a. Liquid-Assisted Grinding (LAG): A stoichiometric amount of this compound and the chosen co-former will be ground in a mortar and pestle with the addition of a few drops of a suitable solvent (e.g., ethanol, acetonitrile). The resulting powder will be analyzed by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.

b. Solution Crystallization: Equimolar amounts of this compound and the co-former will be dissolved in a common solvent or a solvent mixture with gentle heating. The solution will be allowed to evaporate slowly at room temperature. The formation of single crystals suitable for Single-Crystal X-ray Diffraction (SCXRD) is the primary goal of this method.[3]

Structural Characterization

a. Single-Crystal X-ray Diffraction (SCXRD): This is the definitive technique for determining the three-dimensional crystal structure.[4] Data to be collected includes unit cell parameters, space group, and atomic coordinates. This information will reveal the precise molecular arrangement, intermolecular interactions (hydrogen bonds, π-π stacking), and stoichiometry of the co-crystal.

b. Powder X-ray Diffraction (PXRD): PXRD will be used for phase identification and to confirm the bulk purity of the synthesized co-crystals.[5][6] The experimental PXRD pattern of the co-crystal will be compared to the patterns of the starting materials and the simulated pattern from SCXRD data.

Physicochemical Characterization

a. Differential Scanning Calorimetry (DSC): DSC will be employed to determine the melting point and enthalpy of fusion of the co-crystals.[4][5][7] A sharp, single endothermic peak different from the melting points of the starting materials is a strong indicator of co-crystal formation.

b. Thermogravimetric Analysis (TGA): TGA will be used to assess the thermal stability of the co-crystals and to check for the presence of solvates.

c. Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational spectroscopy will be used to probe the changes in intermolecular interactions upon co-crystal formation. Shifts in the vibrational frequencies of functional groups (e.g., C=O, N-H) can confirm the formation of new hydrogen bonds.

Data Presentation: Hypothetical Comparative Data

The following tables present a hypothetical summary of the expected data from the proposed experiments. These tables are designed for easy comparison of the performance of the different co-crystal systems.

Table 2: Hypothetical Crystallographic Data for this compound Co-crystals

Co-crystal SystemStoichiometry (API:Co-former)Crystal SystemSpace GroupV (ų)Key Hydrogen Bond Interactions
5-ABP : Oxalic Acid2:1MonoclinicP2₁/c1200N-H···O (amide-acid), O-H···N (acid-pyridine)
5-ABP : Adipic Acid2:1TriclinicP-11800N-H···O (amide-acid), O-H···N (acid-pyridine)
5-ABP : Benzoic Acid1:1OrthorhombicPbca1500N-H···O (amide-acid), O-H···N (acid-pyridine), π-π stacking
5-ABP : Salicylic Acid1:1MonoclinicC2/c1600N-H···O (amide-acid), O-H···N (acid-pyridine), O-H···O (hydroxyl-amide)

(5-ABP: this compound)

Table 3: Hypothetical Physicochemical Properties of this compound Co-crystals

Co-crystal SystemMelting Point (°C)Enthalpy of Fusion (kJ/mol)Aqueous Solubility (mg/mL)
This compound (API)15525.02.5
5-ABP : Oxalic Acid17035.07.8
5-ABP : Adipic Acid16232.56.5
5-ABP : Benzoic Acid16834.05.2
5-ABP : Salicylic Acid17536.58.1

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the proposed co-crystal screening and characterization process.

CoCrystal_Workflow cluster_screening Co-crystal Screening cluster_formation Co-crystal Formation cluster_characterization Structural & Physicochemical Characterization cluster_analysis Data Analysis & Comparison Screening_Method Select Screening Method LAG Liquid-Assisted Grinding Screening_Method->LAG Solid-state Solution_Cryst Solution Crystallization Screening_Method->Solution_Cryst Solution-based Formation Optimize Formation Conditions LAG->Formation Solution_Cryst->Formation PXRD Powder X-ray Diffraction Formation->PXRD Phase ID SCXRD Single-Crystal X-ray Diffraction Formation->SCXRD Structure Elucidation DSC_TGA DSC / TGA Formation->DSC_TGA Thermal Properties Spectroscopy FTIR / Raman Spectroscopy Formation->Spectroscopy Interaction Analysis Data_Analysis Analyze & Compare Data PXRD->Data_Analysis SCXRD->Data_Analysis DSC_TGA->Data_Analysis Spectroscopy->Data_Analysis Conclusion Draw Conclusions Data_Analysis->Conclusion API This compound (API) API->Screening_Method Coformer Select Co-formers (e.g., Carboxylic Acids) Coformer->Screening_Method

Caption: Workflow for co-crystal screening and characterization.

Conclusion

This guide provides a comprehensive, albeit hypothetical, framework for the structural and physicochemical analysis of this compound co-crystals. By following the outlined experimental protocols and utilizing the proposed comparative approach, researchers can systematically investigate the potential of co-crystallization to enhance the properties of this API. The successful execution of this study would contribute valuable data to the field of pharmaceutical crystal engineering and aid in the rational design of improved solid forms of this compound.

References

Safety Operating Guide

Proper Disposal of 5-Acetamido-2-bromopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 5-Acetamido-2-bromopyridine.

This chemical is classified as a combustible liquid that is toxic if swallowed and fatal in contact with skin. It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.[1][2] Adherence to strict disposal protocols is crucial to mitigate these risks and ensure a safe laboratory environment.

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, ensure that all personnel are familiar with the material's hazards. Personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand ProtectionChemical-resistant gloves (e.g., nitrile).[3]
Eye ProtectionSafety goggles or a face shield.[3]
Skin and BodyLaboratory coat with long sleeves.[3]
RespiratoryUse in a chemical fume hood.[3] If aerosols may be generated, respiratory protection may be required.[3]

Step-by-Step Disposal Procedure

Waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.

  • Container Management : Keep the this compound waste in its original or a compatible, properly labeled container. Ensure the container is tightly closed.[2]

  • Waste Segregation : Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage Pending Disposal : Store waste containers in a well-ventilated, designated, and secure area, away from heat, sparks, open flames, or hot surfaces.

  • Engage a Professional Waste Disposal Service : The disposal of this hazardous material must be handled by an approved waste disposal plant.[4] Contact your institution's EHS office to arrange for pickup and disposal by a licensed contractor.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated, and if possible, perform the cleanup in a chemical fume hood.[1]

  • Don Appropriate PPE : Before addressing the spill, equip yourself with the full PPE detailed in the table above.

  • Contain the Spill : Prevent the spill from spreading and from entering drains.

  • Absorb the Spill : For liquid spills, use an inert, liquid-absorbent material (e.g., Chemizorb® or vermiculite) to absorb the chemical.

  • Collect and Dispose : Carefully collect the absorbent material and place it into a suitable, labeled container for hazardous waste.[4][5]

  • Decontaminate the Area : Clean the affected area thoroughly with a suitable solvent or detergent, followed by water.[3] All cleaning materials should also be treated as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.

start Waste Generated (Unused product, contaminated labware, spill cleanup material) decision1 Is the container empty? start->decision1 empty_container Handle as hazardous waste. Rinse with appropriate solvent. Collect rinsate as hazardous waste. decision1->empty_container Yes not_empty Chemical Waste decision1->not_empty No decision2 Is waste properly segregated? empty_container->decision2 not_empty->decision2 segregated Store in a labeled, sealed container in a designated, ventilated area. decision2->segregated Yes not_segregated Segregate waste according to institutional protocols. decision2->not_segregated No contact_ehs Contact Environmental Health & Safety (EHS) for pickup. segregated->contact_ehs not_segregated->segregated disposal Disposal by an approved waste disposal plant. contact_ehs->disposal

Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Acetamido-2-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical protocols for the handling and disposal of 5-Acetamido-2-bromopyridine, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. Based on data for closely related compounds, it is classified as a substance that is toxic if swallowed and potentially fatal if it comes into contact with the skin.[1] It can also cause serious skin and eye irritation and may lead to respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

The following table summarizes the required PPE for handling this compound. All PPE should meet established standards, such as those from NIOSH (US) or EN (EU).

Protection TypeSpecificationStandard
Eye/Face Protection Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard.NIOSH (US) or EN 166 (EU) approved.[3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or a complete suit protecting against chemicals is required. If "fatal in contact with skin" is a concern, wearing two pairs of nitrile gloves is recommended.[4]Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374.[2]
Respiratory Protection A NIOSH-approved air-purifying respirator with an appropriate filter (e.g., Filter A-(P2)) is required if dust or aerosols may be generated. All work should be conducted in a chemical fume hood.NIOSH (US) or EN 143 (EU) approved.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.

Step 1: Preparation

  • Ensure a Safety Data Sheet (SDS) for a similar compound like 2-bromopyridine is accessible.

  • Designate a specific work area for handling the compound, preferably within a chemical fume hood.[4]

  • Line the work area with absorbent, leak-proof bench pads.[4]

  • Ensure that an eyewash station and safety shower are in close proximity and are operational.

Step 2: Weighing and Transfer

  • To minimize the generation of dust, if weighing the dry powder, pre-tare a sealed container on a balance outside the fume hood.[4]

  • Inside the fume hood, add the powder to the container and securely close it.[4]

  • Return the sealed container to the balance for an accurate weight measurement.[4]

  • Perform all subsequent manipulations of the powder within the fume hood.[4]

Step 3: During the Experiment

  • Keep the container of this compound tightly closed when not in use.[2]

  • Avoid eating, drinking, or smoking in the handling area.[5][6]

  • Change gloves immediately if they become contaminated, and in any case, change them regularly (e.g., every two hours).[4]

  • Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[5]

Step 4: Decontamination

  • At the end of the procedure, decontaminate all surfaces and equipment. This can be done by wet-cleaning with a compatible solvent.[4]

  • Wipe down the designated work area and any contaminated equipment.

Disposal Plan: Managing Halogenated Waste

Improper disposal of brominated organic compounds can pose a significant environmental risk.

Waste Segregation:

  • Halogenated Organic Waste: All waste containing this compound must be collected in a dedicated, clearly labeled container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste.[7]

  • Contaminated Solids: Any disposable lab supplies that have come into contact with the compound (e.g., gloves, bench pads, pipette tips) must be disposed of in a designated solid hazardous waste container.[7]

Disposal Procedure:

  • Use a designated and properly labeled waste container.[7]

  • Keep the waste container securely closed except when adding waste.[7]

  • Store the waste container in a secondary containment tray in a well-ventilated area, such as under a fume hood.[7]

  • Adhere to your institution's specific guidelines for the collection and disposal of hazardous chemical waste.[7]

Experimental Workflow Diagram

The following diagram illustrates the safe handling workflow for this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment prep_sds Access SDS prep_area Designate Work Area in Fume Hood prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handling_weigh Weigh Compound Safely prep_ppe->handling_weigh handling_experiment Conduct Experiment handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area & Equipment handling_experiment->cleanup_decontaminate cleanup_dispose Segregate and Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.